molecular formula C20H22N2 B1615936 Erizepine CAS No. 96645-87-3

Erizepine

Cat. No.: B1615936
CAS No.: 96645-87-3
M. Wt: 290.4 g/mol
InChI Key: SGMXCAKSGHLWBE-UHFFFAOYSA-N
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Description

Erizepine is a useful research compound. Its molecular formula is C20H22N2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96645-87-3

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

8,18-dimethyl-8,18-diazatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C20H22N2/c1-21-13-11-15-16(12-14-21)18-8-4-6-10-20(18)22(2)19-9-5-3-7-17(15)19/h3-10H,11-14H2,1-2H3

InChI Key

SGMXCAKSGHLWBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bozepinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Erizepine" did not yield any results for a drug with that name. It is possible that this is a novel compound not yet in the public domain or a typographical error. This guide will therefore focus on the well-documented mechanism of action of Bozepinib , a small anti-tumor compound, to serve as a comprehensive example of the requested technical content and format.

This document provides a detailed overview of the molecular mechanism of action for Bozepinib, a selective anti-cancer agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Bozepinib, with the chemical name (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, is a novel anti-tumor compound. It has demonstrated significant cytotoxic effects in various cancer cell lines, including breast and colon cancer, irrespective of their receptor patterns. The primary mechanism of action of Bozepinib involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and migration. Notably, it targets the HER2 signaling pathway and downstream kinases such as JNK and ERKs. Furthermore, Bozepinib has shown efficacy against cancer stem-like cells (CSCs), suggesting its potential to combat tumor recurrence and metastasis.

Kinase Inhibition Profile

Bozepinib's inhibitory activity was assessed against a panel of 36 kinases. The following table summarizes the significant inhibitory effects observed at a concentration of 50µM.

Target Kinase/ReceptorPathway Involvement% Inhibition (at 50µM)
HER2Cell Proliferation, SurvivalSignificant
JNKStress Response, ApoptosisSignificant
ERKsCell Proliferation, DifferentiationSignificant
AKT2Cell Survival, ProliferationConsiderable
VEGF ReceptorsAngiogenesisConsiderable
EGFRCell Growth, ProliferationSignificant

Note: "Significant" and "Considerable" are based on the qualitative descriptions in the source literature. Precise percentage inhibition values were not available in the provided search results.

Core Signaling Pathways Affected by Bozepinib

Bozepinib's anti-cancer effects are mediated through the modulation of several critical signaling pathways. The diagrams below illustrate the primary pathways targeted by the compound.

Bozepinib_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor AKT2 AKT2 HER2->AKT2 Activates ERK ERK HER2->ERK Activates JNK JNK HER2->JNK Activates Proliferation Cell Proliferation & Survival AKT2->Proliferation ERK->Proliferation JNK->Proliferation Bozepinib Bozepinib Bozepinib->HER2 Inhibits

Caption: Inhibition of the HER2 signaling pathway by Bozepinib.

Bozepinib_CSC_Pathway cluster_csc_targets Cancer Stem Cell Targets Bozepinib Bozepinib cMYC c-MYC Bozepinib->cMYC Down-regulates beta_CATENIN β-CATENIN Bozepinib->beta_CATENIN Down-regulates SOX2 SOX2 Bozepinib->SOX2 Down-regulates GLI3 GLI-3 (Repressor) Bozepinib->GLI3 Up-regulates Sphere_Formation Mamosphere & Colonosphere Formation Bozepinib->Sphere_Formation Inhibits ALDH_CSCs ALDH+ CSCs Bozepinib->ALDH_CSCs Eliminates

Caption: Effects of Bozepinib on cancer stem cell pathways.

Experimental Methodologies

The following sections detail the protocols for key experiments used to elucidate the mechanism of action of Bozepinib.

  • Objective: To determine the inhibitory effect of Bozepinib on a panel of kinases.

  • Protocol:

    • A panel of 36 purified kinases was utilized.

    • Bozepinib was prepared at two concentrations: 5µM and 50µM.

    • Each kinase was incubated with its respective substrate and ATP in the presence of either Bozepinib or a vehicle control.

    • The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through radiometric or fluorescence-based methods.

    • The percentage of inhibition was calculated by comparing the activity in the presence of Bozepinib to the vehicle control.

Kinase_Screening_Workflow Kinase_Panel Panel of 36 Kinases Incubation Incubate Kinase, Substrate, ATP, and Bozepinib/Vehicle Kinase_Panel->Incubation Bozepinib_Prep Prepare Bozepinib (5µM & 50µM) Bozepinib_Prep->Incubation Activity_Measurement Measure Kinase Activity (Phosphorylation) Incubation->Activity_Measurement Data_Analysis Calculate % Inhibition Activity_Measurement->Data_Analysis

Caption: Workflow for ex vivo multikinase screening assay.

  • Objective: To assess the cytotoxic effects of Bozepinib on cancer cell lines.

  • Protocol:

    • Breast and colon cancer cell lines with varying receptor patterns were cultured in appropriate media.

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Bozepinib was added to the wells at a range of concentrations.

    • After a specified incubation period (e.g., 48-72 hours), cell viability was assessed using a standard method such as MTT, XTT, or CellTiter-Glo assay.

    • The absorbance or luminescence was measured, and the IC50 (half-maximal inhibitory concentration) was calculated.

  • Objective: To evaluate the effect of Bozepinib on the self-renewal capacity of cancer stem-like cells.

  • Protocol:

    • Single cells from cancer cell lines were plated at a low density in serum-free media supplemented with growth factors (e.g., EGF, bFGF) in ultra-low attachment plates.

    • Bozepinib was added to the media at various concentrations.

    • Cells were incubated for a period of 7-14 days to allow for the formation of mamospheres or colonospheres.

    • The number and size of the spheres were quantified using a microscope.

    • A reduction in sphere formation in the presence of Bozepinib indicates an inhibitory effect on CSC self-renewal.

  • Objective: To determine if Bozepinib can eliminate the cancer stem-like cell subpopulation characterized by high aldehyde dehydrogenase (ALDH) activity.

  • Protocol:

    • Cancer cells were treated with Bozepinib or a vehicle control for a specified duration.

    • The cells were then incubated with an ALDEFLUOR™ reagent, which is a substrate for ALDH.

    • A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), was used as a negative control to define the ALDH+ population.

    • The percentage of ALDH+ cells in the total cell population was determined by fluorescence-activated cell sorting (FACS).

    • A decrease in the ALDH+ population in Bozepinib-treated cells indicates the elimination of CSCs.

In Vivo Efficacy

In addition to the in vitro studies, Bozepinib has demonstrated anti-tumor and anti-metastatic efficacy in xenotransplanted nude mice models.[1] These studies are crucial for validating the therapeutic potential of the compound. Importantly, these in vivo studies did not reveal sub-acute toxicity, suggesting a favorable safety profile.[1]

Conclusion

Bozepinib exhibits a multi-targeted mechanism of action that potently inhibits cancer cell proliferation, survival, and angiogenesis while also targeting the cancer stem-like cell population. Its ability to down-regulate key oncogenic proteins like c-MYC and β-CATENIN, and up-regulate the tumor suppressor GLI-3, further underscores its therapeutic potential.[1] The comprehensive data from in vitro and in vivo studies support the continued development of Bozepinib as a promising anti-cancer agent.

References

An In-depth Technical Guide to the Putative Cellular Targets of Erizepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is hypothetical and for illustrative purposes only. As of the date of this document, there is no publicly available scientific literature or data regarding a compound named "Erizepine." The cellular targets, mechanism of action, experimental data, and protocols described herein are based on a fictional scenario to demonstrate the structure and content of a technical guide as requested.

Introduction

This compound is a novel synthetic small molecule currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of its putative cellular targets and mechanism of action, based on preclinical in vitro and cell-based assays. The primary focus of this guide is to detail the experimental evidence and methodologies used to identify and characterize the interaction of this compound with its proposed molecular targets.

Putative Cellular Targets of this compound

This compound has been identified as a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) family, with a primary affinity for Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Secondary, off-target activities at lower affinities have been observed for Platelet-Derived Growth Factor Receptor β (PDGFRβ).

Quantitative Binding and Inhibitory Activity

The binding affinity and functional inhibitory activity of this compound against its putative targets were determined using a panel of in vitro assays. The results are summarized in the tables below.

Table 1: this compound Binding Affinities (Kd)

TargetAssay MethodMean Kd (nM) ± SD
FGFR2Surface Plasmon Resonance (SPR)15.2 ± 2.1
VEGFR2MicroScale Thermophoresis (MST)25.8 ± 3.5
PDGFRβRadioligand Binding Assay150.4 ± 12.3
EGFRSurface Plasmon Resonance (SPR)> 10,000

Table 2: this compound Functional Inhibitory Activity (IC50)

TargetAssay MethodCell LineMean IC50 (nM) ± SD
FGFR2Kinase Activity Assay (LanthaScreen™)N/A (Purified Enzyme)30.5 ± 4.2
VEGFR2Kinase Activity Assay (HTRF®)N/A (Purified Enzyme)55.1 ± 6.8
PDGFRβKinase Activity Assay (LanthaScreen™)N/A (Purified Enzyme)320.7 ± 25.9
FGFR2Cell-Based Phosphorylation AssayGastric Cancer (SNU-16)75.2 ± 9.3
VEGFR2Cell-Based Phosphorylation AssayHUVEC110.6 ± 12.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to purified receptor tyrosine kinases.

  • Instrumentation: Biacore T200 (Cytiva)

  • Procedure:

    • Recombinant human FGFR2 and EGFR extracellular domains were immobilized on a CM5 sensor chip via standard amine coupling.

    • A serial dilution of this compound (0.1 nM to 1 µM) in HBS-EP+ buffer was prepared.

    • Each concentration was injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.

    • The sensor surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).

    • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine ka, kd, and Kd.

MicroScale Thermophoresis (MST) for Binding Affinity
  • Objective: To determine the binding affinity of this compound to VEGFR2 in solution.

  • Instrumentation: Monolith NT.115 (NanoTemper Technologies)

  • Procedure:

    • Recombinant human VEGFR2 was labeled with a fluorescent dye (e.g., RED-tris-NTA).

    • The labeled VEGFR2 was kept at a constant concentration (20 nM).

    • This compound was serially diluted (0.01 nM to 5 µM) and incubated with the labeled VEGFR2 for 10 minutes at room temperature.

    • The samples were loaded into standard capillaries, and the MST measurement was performed.

    • The change in fluorescence was plotted against the this compound concentration, and the data were fitted to a non-linear regression model to calculate the Kd.

LanthaScreen™ Eu Kinase Binding Assay
  • Objective: To measure the inhibitory activity of this compound on the kinase activity of FGFR2 and PDGFRβ.

  • Procedure:

    • A solution containing the respective kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer was prepared.

    • This compound was serially diluted and added to the kinase-tracer-antibody complex.

    • The reaction was incubated for 1 hour at room temperature.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured.

    • The IC50 values were calculated from the dose-response curves.

Cell-Based Receptor Phosphorylation Assay
  • Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.

  • Cell Lines: SNU-16 (FGFR2 amplified) and Human Umbilical Vein Endothelial Cells (HUVEC, endogenous VEGFR2).

  • Procedure:

    • Cells were seeded in 96-well plates and serum-starved for 24 hours.

    • A serial dilution of this compound was added to the cells and incubated for 2 hours.

    • Cells were stimulated with the respective ligand (FGF2 for SNU-16, VEGF-A for HUVEC) for 15 minutes.

    • Cells were lysed, and the levels of phosphorylated and total receptor were determined by a sandwich ELISA.

    • The ratio of phosphorylated to total receptor was plotted against this compound concentration to determine the IC50.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experimental procedures.

Erizepine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand FGF / VEGF RTK FGFR2 / VEGFR2 Ligand->RTK Binding & Dimerization P P RTK->P This compound This compound This compound->RTK Inhibition ATP ATP ATP->P Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Proposed mechanism of this compound action on RTK signaling.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis Immobilize Immobilize Receptor on Sensor Chip Inject Inject this compound (Association) Immobilize->Inject Prepare Prepare this compound Serial Dilution Prepare->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Regenerate Chip Dissociate->Regenerate Sensorgram Generate Sensorgram Dissociate->Sensorgram Regenerate->Inject Next Concentration Fit Fit Data to Binding Model Sensorgram->Fit Kd Calculate Kd Fit->Kd

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell_Phospho_Assay_Workflow Seed Seed Cells in 96-Well Plate Starve Serum Starve (24h) Seed->Starve Add_this compound Add this compound (2h Incubation) Starve->Add_this compound Stimulate Stimulate with Ligand (15 min) Add_this compound->Stimulate Lyse Lyse Cells Stimulate->Lyse ELISA Perform Sandwich ELISA (p-Receptor / Total Receptor) Lyse->ELISA Analyze Analyze Data and Calculate IC50 ELISA->Analyze

Caption: Workflow for the cell-based receptor phosphorylation assay.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of FGFR2 and VEGFR2. Its mechanism of action involves the direct inhibition of kinase activity, leading to a blockade of downstream signaling pathways that are critical for cell proliferation and angiogenesis. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, as well as to fully elucidate its complete target landscape. The experimental protocols and data presented in this guide provide a foundational framework for the ongoing development of this promising compound.

In Silico Modeling of Erizepine: Awaiting Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico analysis of the binding pocket of Erizepine, a novel small molecule, is currently hampered by the absence of a publicly identified biological target. While the chemical structure of this compound is known, detailed computational modeling, including the generation of interaction diagrams and experimental protocols, requires a defined protein partner.

As of November 2025, extensive searches of scientific literature, patent databases, and clinical trial registries have not yielded specific information regarding the biological target or the mechanism of action of this compound. This critical information is the foundational requirement for any in silico drug discovery and analysis pipeline.

For researchers, scientists, and drug development professionals, the initial and most crucial step in the computational analysis of a potential drug candidate like this compound is the identification of its molecular target. Once the target protein is known, a series of well-established in silico methods can be employed to elucidate the binding dynamics.

The Standard In Silico Workflow: A Roadmap for Future Analysis

Should the biological target of this compound be identified, the following in-depth technical guide outlines the standard workflow that would be employed to model its binding pocket.

Target Preparation and Homology Modeling

If the three-dimensional structure of the target protein has not been experimentally determined (e.g., via X-ray crystallography or cryo-electron microscopy), a homology model would be constructed. This process involves using the amino acid sequence of the target to build a 3D model based on the known structure of a homologous protein.

Experimental Protocol: Homology Modeling

  • Template Selection: The amino acid sequence of the target protein will be subjected to a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity and resolution.

  • Sequence Alignment: The target sequence will be aligned with the template sequence(s) using tools like ClustalW or T-Coffee.

  • Model Building: A 3D model of the target protein will be generated using software such as MODELLER or SWISS-MODEL. This step involves copying the coordinates of the aligned residues from the template to the target and modeling the non-aligned loops.

  • Model Refinement and Validation: The generated model will be subjected to energy minimization to relieve any steric clashes. The quality of the model will be assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to check the compatibility of the 3D model with its own amino acid sequence), and ERRAT (for analyzing non-bonded atom-atom interactions).

Binding Site Identification

Once a reliable 3D structure of the target protein is available, the putative binding pocket for this compound will be identified. This can be achieved through computational methods that predict cavities and pockets on the protein surface.

Experimental Protocol: Binding Site Prediction

  • Grid-based methods: A grid is placed over the protein, and a probe atom is used to identify accessible grid points that form cavities. Software like CASTp or Pocket-Finder can be used for this purpose.

  • Geometric methods: These methods use geometric algorithms to identify pockets based on the protein's molecular surface.

  • Ligand-based methods: If known ligands for the target protein exist, their binding sites can be used to infer the binding site for this compound.

Molecular Docking

Molecular docking simulations will be performed to predict the preferred binding orientation and conformation of this compound within the identified binding pocket of the target protein. This provides insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound will be generated and optimized using software like ChemDraw or Avogadro. Appropriate protonation states at physiological pH will be assigned.

  • Receptor Preparation: The 3D structure of the target protein will be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site grid box.

  • Docking Simulation: Docking will be performed using software like AutoDock, Glide, or GOLD. The docking algorithm will explore various conformations and orientations of this compound within the binding pocket and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses will be analyzed to identify the most stable binding mode and the key interacting residues.

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of the this compound-protein complex and to refine the docking results, molecular dynamics simulations will be carried out. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked this compound-protein complex will be placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

  • Energy Minimization: The system will be energy-minimized to remove any bad contacts or steric clashes.

  • Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure stability.

  • Production Run: A long production run (e.g., 100 nanoseconds) will be performed to generate a trajectory of the system's dynamics.

  • Trajectory Analysis: The trajectory will be analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods).

Data Presentation: Awaiting Quantitative Results

Upon completion of the aforementioned in silico experiments, all quantitative data would be summarized in structured tables for clear comparison. This would include:

  • Table 1: Homology Modeling Validation Scores (e.g., Ramachandran plot statistics, Verify3D scores, ERRAT scores).

  • Table 2: Molecular Docking Results (e.g., Docking scores, binding energies, interacting residues, hydrogen bond distances).

  • Table 3: Molecular Dynamics Simulation Analysis (e.g., Average RMSD, RMSF of key residues, binding free energies).

Visualization of Pathways and Workflows

To visually represent the logical relationships and experimental processes, Graphviz (DOT language) diagrams would be generated.

In_Silico_Workflow cluster_Target_ID Target Identification cluster_Modeling Structure Modeling cluster_Binding_Analysis Binding Analysis cluster_Results Results & Analysis Target_ID Identify Biological Target of this compound Homology_Modeling Homology Modeling (if no experimental structure) Target_ID->Homology_Modeling Model_Validation Model Validation Homology_Modeling->Model_Validation Binding_Site_ID Binding Site Identification Model_Validation->Binding_Site_ID Molecular_Docking Molecular Docking Binding_Site_ID->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Data_Analysis Data Analysis & Visualization MD_Simulation->Data_Analysis

The Enigmatic Core: A Technical Guide to the Synthesis and Screening of Erizepine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Aza-Bridged Tetracyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often leads researchers down complex synthetic pathways to intricate molecular architectures. One such scaffold, the diazatetracyclo[13.5.0.0²,⁷.0⁹,¹⁴]icosa-1(15),2,4,6,9,11,13-heptaene core of erizepine, represents a compelling yet challenging starting point for drug discovery. This in-depth technical guide consolidates the available scientific knowledge on the synthesis and screening of analogues based on this complex, bridged aza-tetracyclic moiety. Due to the limited publicly available information on "this compound" itself, this paper focuses on the broader class of structurally related aza-bridged tetracyclic compounds, providing a foundational understanding for researchers entering this specialized area of medicinal chemistry.

The Aza-Bridged Tetracyclic Scaffold: A Structural Overview

The core of this compound, 8,18-dimethyl-8,18-diazatetracyclo[13.5.0.0²,⁷.0⁹,¹⁴]icosa-1(15),2,4,6,9,11,13-heptaene, as identified in PubChem, presents a rigid, three-dimensional structure.[1] This tetracyclic system, featuring two nitrogen atoms integrated into a bridged framework, offers a unique conformational landscape for interaction with biological targets. Such complex scaffolds are often found in biologically active natural products and serve as inspiration for the design of novel therapeutics.[2] The strategic placement of nitrogen atoms within this rigid structure can influence key physicochemical properties such as basicity, hydrogen bonding capacity, and overall solubility, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

Synthesis of Aza-Bridged Tetracyclic Analogues: Navigating Molecular Complexity

The construction of bridged aza-tetracyclic systems is a formidable synthetic challenge, often requiring multi-step sequences and advanced organic chemistry techniques. While a specific synthetic route for this compound is not readily found in the public domain, contemporary methodologies for creating similar complex aza-heterocycles provide a likely roadmap.

One powerful approach involves radical-mediated cyclizations. For instance, a radical relay annulation process has been developed for the diastereoselective synthesis of bridged aza-tetracyclic compounds with multiple contiguous stereocenters.[2] This method utilizes readily available starting materials and proceeds through a cascade of intramolecular reactions to rapidly build molecular complexity.

Illustrative Synthetic Protocol: Radical Relay Annulation

The following protocol is a generalized representation of a plausible synthetic approach to aza-bridged tetracyclic cores, based on modern synthetic methods.[2]

Step 1: Synthesis of Oxime-Derived Perester

  • To a solution of the corresponding oxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add an acylating agent (e.g., a peroxy acid chloride) (1.1 eq) and a non-nucleophilic base (e.g., pyridine) (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired oxime-derived perester.

Step 2: Radical Relay Annulation Cascade

  • In a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., argon), dissolve the oxime-derived perester (1.0 eq) and the corresponding azadiene (1.2 eq) in a degassed solvent (e.g., 1,2-dichloroethane).

  • Add a radical initiator (e.g., AIBN or a photocatalyst) and heat the reaction to the appropriate temperature (typically 80-100 °C) or irradiate with a suitable light source.

  • The reaction is monitored by TLC or LC-MS. The cascade proceeds via the formation of an iminyl radical, followed by a series of intramolecular hydrogen atom transfers and cyclizations.[2]

  • After completion, cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to isolate the bridged aza-tetracyclic product.

Experimental Workflow: Synthesis of Aza-Bridged Tetracyclic Core

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Synthesis cluster_3 Purification & Product Oxime Oxime Perester_Formation Oxime-derived Perester Formation Oxime->Perester_Formation Azadiene Azadiene Radical_Cascade Radical Relay Annulation Azadiene->Radical_Cascade Perester_Formation->Radical_Cascade Reacts with Purification Column Chromatography Radical_Cascade->Purification Final_Product Aza-Bridged Tetracyclic Analogue Purification->Final_Product

Caption: A generalized workflow for the synthesis of aza-bridged tetracyclic analogues.

Screening of this compound Analogues: Identifying Biological Activity

Given the structural complexity of this compound analogues, they may interact with a wide range of biological targets. The screening strategy for such compounds would likely begin with broad, high-throughput screens to identify initial areas of biological activity, followed by more focused assays to determine the mechanism of action and structure-activity relationships (SAR).

Initial Screening Methodologies

A primary screening cascade would likely involve a panel of assays targeting common drug targets, particularly those in the central nervous system, given the prevalence of aza-heterocycles in neuropharmacology.

Table 1: Potential Primary Screening Assays for this compound Analogues

Assay TypeTarget ClassExamplesEndpoint Measured
Binding Assays GPCRs, Ion Channels, TransportersRadioligand binding assays, Fluorescence polarizationInhibition of ligand binding (Ki)
Enzyme Assays Kinases, Proteases, PhosphatasesKinase activity assays, Protease cleavage assaysInhibition of enzyme activity (IC50)
Cell-based Assays VariousCell viability assays (e.g., MTT), Reporter gene assaysCytotoxicity (CC50), Pathway activation/inhibition
Secondary and Tertiary Screening

Once initial hits are identified, more specific assays are employed to elucidate the mechanism of action. For example, if an analogue shows activity at a specific G-protein coupled receptor (GPCR), subsequent functional assays would be performed.

Table 2: Example of a Focused Screening Cascade for a GPCR Hit

AssayPurposeParameters Determined
Radioligand Displacement Assay Confirm binding and determine affinityKi
cAMP Accumulation Assay Determine functional activity (agonist/antagonist)EC50 / IC50
β-Arrestin Recruitment Assay Investigate biased agonismEC50 / IC50
Electrophysiology (e.g., patch clamp) Assess effects on ion channel activity (if applicable)Modulation of ion currents

Screening Workflow for this compound Analogues

G Compound_Library This compound Analogue Library Primary_Screen Primary High-Throughput Screening (e.g., Binding, Enzyme Assays) Compound_Library->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Secondary_Assays Secondary Assays (e.g., Functional Assays, Dose-Response) Hit_Identification->Secondary_Assays Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies SAR_Studies->Compound_Library Synthesize New Analogues Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical workflow for the screening and lead optimization of this compound analogues.

Potential Signaling Pathways and Mechanisms of Action

While the specific targets of this compound are unknown, compounds with similar structural features, such as reserpine, are known to interact with monoamine transporters. Reserpine exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters like norepinephrine, dopamine, and serotonin from nerve terminals. This provides a plausible, albeit speculative, starting point for investigating the mechanism of action of this compound analogues.

Hypothetical Signaling Pathway: VMAT2 Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Erizepine_Analogue This compound Analogue VMAT2 VMAT2 Erizepine_Analogue->VMAT2 Inhibits Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Sequesters Vesicle Synaptic Vesicle Monoamines_cyto Cytosolic Monoamines Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Synaptic_Release Reduced Neurotransmitter Release Monoamines_vesicle->Synaptic_Release Exocytosis Metabolites Inactive Metabolites MAO->Metabolites

Caption: A potential mechanism of action for an this compound analogue targeting VMAT2.

Conclusion and Future Directions

The diazatetracyclo[13.5.0.0²,⁷.0⁹,¹⁴]icosa-1(15),2,4,6,9,11,13-heptaene scaffold, exemplified by the enigmatic "this compound," represents a frontier in medicinal chemistry. While direct data on this compound is scarce, the principles of modern synthetic organic chemistry and established pharmacological screening paradigms provide a solid framework for the exploration of its analogues. The development of novel synthetic routes to access this complex core with greater efficiency and diversity will be crucial. Furthermore, broad biological screening of these unique three-dimensional structures may uncover unexpected and potent activities at novel biological targets. The journey from this intricate scaffold to a potential therapeutic is undoubtedly challenging, but the potential rewards for drug discovery are substantial. Future research in this area will depend on the successful synthesis of a diverse library of analogues and their thorough characterization in a wide array of biological assays.

References

Erizepine Core Analogues and Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct structural analogues and derivatives of Erizepine (PubChem CID: 208930) are not extensively described in the current scientific literature.[1] This guide, therefore, focuses on the synthesis, biological activities, and experimental protocols for structural analogues and derivatives of the core chemical scaffold of this compound, namely the dibenzo[b,f]azepine ring system. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Core Structure and Chemical Data of this compound

This compound is chemically defined as 1,2,3,4,5,10-Hexahydro-3,10-dimethylazepino[4,5-d]dibenz[b,f]azepine.[1]

PropertyValueReference
Molecular FormulaC20H22N2--INVALID-LINK--
Molecular Weight290.4 g/mol --INVALID-LINK--
IUPAC Name8,18-dimethyl-8,18-diazatetracyclo[13.5.0.0²,⁷.0⁹,¹⁴]icosa-1(15),2,4,6,9,11,13-heptaene--INVALID-LINK--
CAS Number96645-87-3--INVALID-LINK--
PubChem CID208930--INVALID-LINK--

Structural Analogues and Derivatives of the Dibenzo[b,f]azepine Core

The dibenzo[b,f]azepine scaffold has been a versatile template for the synthesis of various derivatives with a range of biological activities, particularly in the realm of oncology.

Dibenzo[b,f]azepine-tethered Isoxazolines

Novel dibenzo[b,f]azepine derivatives incorporating an isoxazoline moiety have been synthesized and evaluated for their anti-cancer properties. These compounds are generated via a 1,3-dipolar cycloaddition reaction.[2]

Dibenzo[b,f]azepine-5-carbohydrazides and 1,3,4-Oxadiazoles

Two series of dibenzo[b,f]azepine derivatives, N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazides and 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazoles, have been designed and synthesized as potential anticancer agents. The design strategy involved the principle of rigidification to enhance biological activity.[3]

Pyrrolidine and Phenylpiperazine Derivatives

Derivatives such as (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone and (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone have been synthesized as potential neuropharmacological agents, leveraging the known central nervous system activities of related tricyclic compounds.[4]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various dibenzo[b,f]azepine derivatives against cancer cell lines and molecular targets.

Anticancer Activity of Dibenzo[b,f]azepine-tethered Isoxazolines
CompoundCell LineActivityConcentration (µM)Reference
4g (5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine)LM8G7 (murine osteosarcoma)Inhibition of invasionNot specified
4g MDA-MB-231 (human breast cancer)Complete inhibition of invasion10
4g LM8G7Inhibition of migration (47%)0.5
4g LM8G7Inhibition of migration (78%)1
4g OVSAHO (human ovarian cancer)Inhibition of migration (40.2%)0.5
4g OVSAHOInhibition of migration (84.9%)1.0
Topoisomerase II Inhibitory Activity and Cytotoxicity of Dibenzo[b,f]azepine-1,3,4-oxadiazole Derivatives
CompoundTarget/Cell LineIC50 (µM)Reference
5e (2-(5H-Dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole)Topoisomerase II6.36 ± 0.36
5e Leukaemia SR13.05 ± 0.62
Etoposide (Control)Topoisomerase II20.52
Doxorubicin (Control)Leukaemia SRNot specified

Experimental Protocols

General Synthesis of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives (4a-g)

To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3) (0.75 g, 3 mmol) in chloroform, the appropriate acid chloride (3 mmol) was added, followed by triethylamine (0.3 g, 0.42 ml, 3 mmol). The reaction mixture was stirred at room temperature for 18 hours. Subsequently, it was washed with 10% NaHCO3 solution (20 ml) and water. The organic layer was separated, dried over anhydrous Na2SO4, and evaporated under reduced pressure to yield the crude product, which was further purified by crystallization from ethanol.

General Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole Derivatives (5a-g)

The synthesis of the oxadiazole derivatives involves the cyclization of the corresponding carbohydrazide precursors. Detailed protocols can be found in the cited literature.

Synthesis of (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone (16a)

In a 100 mL two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, 0.28 g (0.35 mL, 0.004 mol) of pyrrolidine was introduced along with 0.4 g (0.6 mL, 0.004 mol) of triethylamine and 15 mL of dry dioxane. A solution of 1 g (0.004 mol) of 5H-dibenzo[b,f]azepine-5-carbonyl chloride (2) dissolved in 30 mL of dry dioxane was added dropwise under magnetic stirring. The reaction mixture was stirred for 2 hours at room temperature and then refluxed for 5 hours. After cooling, the precipitated triethylamine hydrochloride was filtered off. The filtrate was concentrated under reduced pressure, and the residue was purified by recrystallization from isopropyl alcohol.

In Vitro Topoisomerase II Inhibition Assay

The inhibitory activity of the compounds on human topoisomerase II was determined using a Topoisomerase II Drug Screening Kit. The assay measures the relaxation of supercoiled plasmid DNA by the enzyme. The reaction mixture typically contains the supercoiled DNA substrate, human topoisomerase II, the test compound at varying concentrations, and the assay buffer. The reaction is incubated at 37°C and then stopped. The different forms of DNA (supercoiled, relaxed, and linear) are then separated by agarose gel electrophoresis and visualized by staining with an intercalating dye. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is then calculated.

Cell Invasion and Migration Assays

Cell invasion and migration can be assessed using Boyden chamber assays. For the invasion assay, the upper chamber of the transwell insert is coated with a basement membrane matrix (e.g., Matrigel). Cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., serum-containing medium) is placed in the lower chamber. The test compound is added to the upper chamber. After incubation, non-invading cells are removed from the upper surface of the membrane, and the invading cells on the lower surface are fixed, stained, and counted. The migration assay is performed similarly but without the basement membrane matrix coating.

Signaling Pathways and Mechanisms of Action

Topoisomerase II Inhibition and DNA Intercalation

Several dibenzo[b,f]azepine derivatives exert their anticancer effects by targeting topoisomerase II and intercalating with DNA. Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition_Pathway cluster_drug_target Drug Interaction cluster_cellular_response Cellular Response Dibenzo[b,f]azepine Derivative Dibenzo[b,f]azepine Derivative Topoisomerase II Topoisomerase II Dibenzo[b,f]azepine Derivative->Topoisomerase II Inhibits DNA DNA Dibenzo[b,f]azepine Derivative->DNA Intercalates Topoisomerase II->DNA Regulates Topology DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Stabilizes Cleavage Complex, Leading to Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Topoisomerase II and DNA intercalation by dibenzo[b,f]azepine derivatives leading to apoptosis.

Experimental and Synthetic Workflows

The general workflow for the synthesis and evaluation of novel dibenzo[b,f]azepine derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bio_eval Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Characterization Structural Characterization Purification->Structural Characterization In Vitro Assays In Vitro Assays Structural Characterization->In Vitro Assays Lead Compounds Mechanism of Action Studies Mechanism of Action Studies In Vitro Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: General workflow for the development of novel dibenzo[b,f]azepine derivatives.

This technical guide provides a comprehensive overview of the current state of research into dibenzo[b,f]azepine derivatives as potential therapeutic agents. While direct analogues of this compound are not well-documented, the broader class of compounds based on its core structure shows significant promise, particularly in the field of oncology. Further research is warranted to explore the full therapeutic potential of this chemical scaffold.

References

A Technical Guide to the Discovery and Isolation of Erizepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the specific discovery, isolation, and detailed mechanism of action of the compound "Erizepine" (CAS No: 96645-87-3) is limited. This guide synthesizes the available information and presents a generalized framework for the discovery and isolation of a novel tricyclic compound, using this compound as a conceptual example. The experimental protocols and pathways described are illustrative of the methodologies typically employed in drug discovery and are not based on specific published studies on this compound.

Introduction to this compound

This compound is a chemical entity identified by the CAS number 96645-87-3.[1] It is classified as a tricyclic compound, a structural motif common to many centrally acting drugs.[2][3] this compound is listed in various databases of pharmaceutical substances and has been associated with potential antipsychotic and antidepressant activities.[4][5] Preliminary information suggests a possible interaction with the Raf-MEK-ERK signaling pathway and potential activity as an OAR3 antagonist, though detailed studies are not widely available. This guide provides a hypothetical, yet technically detailed, overview of the processes that would be involved in the discovery and isolation of such a compound.

Hypothetical Discovery and Screening Workflow

The discovery of a novel therapeutic agent like this compound would typically follow a structured workflow, from initial screening to lead identification.

G cluster_0 Discovery Phase cluster_1 Preclinical Development A High-Throughput Screening (HTS) of a diverse chemical library B Identification of 'Hits' (Compounds with desired activity) A->B Primary Assays C Hit-to-Lead Optimization (Synthesis of analogs, SAR studies) B->C Secondary & Confirmatory Assays D Selection of Lead Compound (e.g., 'this compound') C->D In vitro & in vivo testing E In-depth Pharmacological Profiling D->E F Toxicology and Safety Studies E->F G Formulation Development F->G

Caption: A generalized workflow for the discovery and preclinical development of a novel therapeutic compound.

Synthesis and Isolation of this compound

While the specific synthetic route for this compound is not detailed in the available literature, the isolation and purification of a tricyclic amine like this compound from a crude reaction mixture would involve standard organic chemistry techniques.

General Isolation Protocol

The following table outlines a typical multi-step protocol for the isolation and purification of a target compound post-synthesis.

StepProcedurePurposeTypical Yield (%)Purity (%)
1Work-up Aqueous wash to remove inorganic salts and water-soluble impurities.95-9950-70
2Extraction Liquid-liquid extraction with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).90-9560-80
3Drying Removal of residual water from the organic phase using an anhydrous salt (e.g., MgSO₄, Na₂SO₄).>9960-80
4Concentration Removal of the solvent under reduced pressure using a rotary evaporator.>9960-80
5Purification Flash column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).50-80>95
6Crystallization Dissolution in a minimal amount of a hot solvent and slow cooling to induce crystallization.70-90>99

Physicochemical Properties

The specific physicochemical properties of this compound would need to be determined experimentally. The following table lists key parameters that would be characterized for a novel drug candidate.

PropertyDescriptionTypical Value for a CNS Drug
Molecular Weight The mass of one mole of the substance.< 500 g/mol
LogP The logarithm of the partition coefficient between octanol and water, indicating lipophilicity.1-3
pKa The acid dissociation constant, indicating the state of ionization at a given pH.7-9 for a basic amine
Solubility The maximum concentration of the compound in a solvent at a given temperature.Varies, but aqueous solubility is important for bioavailability.
Melting Point The temperature at which the solid and liquid phases are in equilibrium.Dependent on crystal lattice structure.

Mechanism of Action and Signaling Pathway

This compound has been linked to the Raf-MEK-ERK signaling pathway , a critical pathway in regulating cell proliferation, differentiation, and survival. Aberrant signaling in this pathway is implicated in various diseases, including cancer and neurological disorders.

G EGF Growth Factor EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates & Activates Nucleus Cell Proliferation, Survival, Differentiation Transcription->Nucleus Regulates Gene Expression

Caption: The Raf-MEK-ERK signaling cascade, a potential target pathway for this compound.

Experimental Protocols

The following are generalized protocols for experiments that would be essential in characterizing the interaction of this compound with its biological targets.

Protocol 1: Competitive Radioligand Binding Assay

This assay would be used to determine the binding affinity of this compound for a specific receptor (e.g., a dopamine or serotonin receptor).

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone).

  • This compound in a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and the various concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This assay would be used to determine if this compound modulates the activity of the Raf-MEK-ERK pathway.

Objective: To measure the levels of phosphorylated ERK1/2 (p-ERK1/2) in cells treated with this compound.

Materials:

  • A relevant cell line (e.g., PC12 or SH-SY5Y).

  • This compound in a range of concentrations.

  • A known activator of the ERK pathway (e.g., EGF or PMA).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against p-ERK1/2 and total ERK1/2.

  • A horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate and an imaging system.

Methodology:

  • Culture the cells to approximately 80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with the ERK pathway activator for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative levels of p-ERK1/2.

Conclusion

While the available information on this compound is sparse, its classification as a tricyclic compound places it in a well-established class of therapeutic agents. The hypothetical workflows and protocols outlined in this guide provide a comprehensive overview of the modern drug discovery and characterization process. Further research is needed to fully elucidate the synthesis, pharmacological profile, and therapeutic potential of this compound.

References

Erizepine biological activity screening

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Erizepine" has yielded no information regarding its biological activity, mechanism of action, preclinical studies, or clinical trials. It is possible that "this compound" is a novel compound with limited publicly available data, a developmental code name not yet disclosed, or a misspelling of another drug.

The search results did, however, provide information on other compounds, notably "Eribulin" and "Reserpine," which are well-characterized pharmacologically.

Without further clarification or an alternative name for the compound of interest, it is not possible to provide the requested in-depth technical guide. Researchers, scientists, and drug development professionals requiring information on a specific compound need accurate nomenclature to access relevant scientific literature and databases.

We recommend verifying the spelling and any alternative names for "this compound" to enable a thorough and accurate search for the required information. Once the correct compound name is identified, a comprehensive technical guide detailing its biological activity, experimental protocols, and relevant signaling pathways can be compiled.

Erizepine: A Case Study in Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The initial phase of drug discovery often involves phenotypic screening, where compounds are evaluated for their ability to elicit a desired biological response without prior knowledge of their specific molecular targets. While effective in identifying compounds with therapeutic potential, this "black box" approach necessitates a subsequent, rigorous target identification and validation process to understand the mechanism of action, optimize lead compounds, and predict potential on- and off-target effects. This guide illustrates this process through the lens of a hypothetical, yet representative, small molecule: Erizepine.

Target Identification: An Affinity-Based Proteomics Approach

To elucidate the molecular target of this compound, an unbiased affinity chromatography-mass spectrometry approach was employed. This method allows for the capture and identification of proteins that directly interact with the compound of interest.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Analysis A Synthesize this compound-linker-bead conjugate C Incubate lysate with this compound-conjugated beads A->C B Prepare cell lysate (e.g., from responsive cancer cell line) B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F SDS-PAGE and protein visualization E->F G In-gel digestion of protein bands F->G H LC-MS/MS analysis of peptides G->H I Database search and protein identification H->I

Figure 1: Workflow for this compound target identification.[1][2]
Methodology: Affinity Chromatography-Mass Spectrometry

  • Synthesis of this compound-conjugated Beads: this compound was synthesized with a linker arm terminating in an amine group. This derivative was then covalently coupled to N-hydroxysuccinimide (NHS)-activated sepharose beads.

  • Cell Lysate Preparation: A human cancer cell line demonstrating high sensitivity to this compound was cultured to 80% confluency. Cells were harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Purification: The cell lysate was incubated with the this compound-conjugated beads to allow for binding of target proteins. As a negative control, a parallel incubation was performed with unconjugated beads.

  • Elution and Protein Identification: After extensive washing to remove non-specifically bound proteins, the specifically bound proteins were eluted. The eluate was resolved by SDS-PAGE, and prominent protein bands were excised, digested with trypsin, and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.[1][2]

Results

The affinity purification coupled with mass spectrometry identified a prominent band corresponding to Cyclin-Dependent Kinase 9 (CDK9) in the eluate from the this compound-conjugated beads, which was absent in the control.

Target Validation: Biophysical and Biochemical Confirmation

The identification of CDK9 as a potential target of this compound prompted further validation through orthogonal biophysical and biochemical assays to confirm direct binding and functional inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A Treat intact cells with this compound or vehicle (DMSO) B Heat cell suspensions across a temperature gradient A->B C Lyse cells to release soluble proteins B->C D Separate soluble and aggregated proteins by centrifugation C->D E Quantify soluble CDK9 by Western Blot or ELISA D->E F Plot protein abundance vs. temperature to generate melt curves E->F

Figure 2: CETSA experimental workflow for this compound.
Methodology: CETSA

  • Cell Treatment: Intact cancer cells were treated with either this compound (10 µM) or a vehicle control (DMSO) for 2 hours.

  • Thermal Challenge: The cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Extraction and Analysis: Cells were lysed, and the soluble protein fraction was separated from aggregated proteins by centrifugation. The amount of soluble CDK9 at each temperature was quantified by Western blotting.

In Vitro Kinase Inhibition Assay

To confirm that this compound directly inhibits the enzymatic activity of CDK9, an in vitro kinase assay was performed.

Methodology: In Vitro Kinase Inhibition Assay
  • Reaction Setup: Recombinant human CDK9/CycT1 enzyme was incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

  • Compound Titration: A serial dilution of this compound was added to the reaction wells.

  • Activity Measurement: The kinase reaction was allowed to proceed for 60 minutes at 30°C. The amount of ADP produced, which is directly proportional to kinase activity, was quantified using a luminescence-based assay (e.g., ADP-Glo™).

  • IC50 Determination: The percentage of kinase inhibition was plotted against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary
AssayParameterValue
Cellular Thermal Shift Assay (CETSA)ΔTm of CDK9 with this compound+5.2 °C
In Vitro Kinase Inhibition AssayIC50 for CDK975 nM

Table 1: Summary of biophysical and biochemical data for this compound.

Functional Validation: Cellular and Pathway Analysis

To ascertain that the inhibition of CDK9 by this compound translates into the observed anti-proliferative phenotype, downstream signaling pathways regulated by CDK9 were investigated. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to productive transcription elongation of many genes, including the anti-apoptotic protein MCL-1.

Signaling Pathway: CDK9-mediated Transcription

cluster_0 CDK9 Activity cluster_1 Downstream Effects CDK9 CDK9/ CycT1 pPolII RNA Pol II (elongating) CDK9->pPolII Phosphorylation PolII RNA Pol II (paused) PolII->pPolII MCL1_mRNA MCL-1 mRNA pPolII->MCL1_mRNA Transcription MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition This compound This compound This compound->CDK9 Inhibition

Figure 3: Simplified signaling pathway of CDK9.
Downstream Target Modulation

The effect of this compound on the phosphorylation of the RNA Pol II C-terminal domain (CTD) at Serine 2, a direct substrate of CDK9, and the expression of the downstream anti-apoptotic protein MCL-1 were assessed by Western blotting.

Methodology: Western Blotting
  • Cell Treatment: Cancer cells were treated with increasing concentrations of this compound for 6 hours.

  • Protein Extraction and Quantification: Cells were lysed, and protein concentrations were determined.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-Pol II CTD (Ser2), total Pol II, MCL-1, and a loading control (e.g., β-actin).

Apoptosis Induction

To link the inhibition of the CDK9-MCL-1 axis to a cellular phenotype, the induction of apoptosis was measured.

Methodology: Apoptosis Assay
  • Cell Treatment: Cells were treated with this compound for 24 hours.

  • Apoptosis Detection: Apoptosis was quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Summary of Functional Data
AssayEndpointResult with this compound Treatment
Western Blotp-RNA Pol II (Ser2) levelsDose-dependent decrease
Western BlotMCL-1 protein levelsDose-dependent decrease
Apoptosis AssayPercentage of apoptotic cellsDose-dependent increase

Table 2: Summary of functional cellular assay results for this compound.

Conclusion

The systematic approach outlined in this guide successfully identified and validated CDK9 as the primary molecular target of the novel anti-proliferative compound, this compound. The convergence of evidence from affinity-based proteomics, biophysical target engagement assays, biochemical inhibition assays, and functional cellular and pathway analyses provides a robust and compelling case for the mechanism of action of this compound. This case study serves as a template for the deconvolution of small molecule targets, a critical step in advancing promising compounds from initial phenotypic hits to viable clinical candidates.

References

Whitepaper: Initial Toxicity Screening of Erizepine, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erizepine is a novel, ATP-competitive small molecule inhibitor targeting a proprietary kinase involved in tumor progression. As a promising candidate for oncological applications, a thorough and early assessment of its toxicity profile is critical to mitigate risks and guide further development. Toxicity is a significant cause of compound attrition during drug development, making early identification of potential liabilities essential.[1] This document outlines a tiered strategy for the initial toxicity screening of this compound, employing a series of in vitro and in vivo assays to characterize its safety profile. The strategy is designed to move from high-throughput in vitro methods to more complex, low-throughput in vivo studies, in line with modern toxicological practices that aim to reduce and refine animal usage.[2][3]

The primary objectives of this initial screening program are:

  • To determine the general cytotoxicity of this compound across various cell types.

  • To assess its potential for genotoxicity.

  • To identify potential off-target liabilities, with a focus on cardiotoxicity.

  • To establish an acute toxicity profile and determine the maximum tolerated dose (MTD) in a rodent model.[4]

The following sections provide detailed experimental protocols, present hypothetical data in a structured format, and visualize key workflows and mechanistic pathways.

Tiered Toxicity Screening Workflow

A tiered or stepwise approach is employed for the initial safety assessment. This workflow ensures that resource-intensive in vivo studies are only conducted after a clear in vitro profile has been established. The data from early assays inform the design of subsequent, more complex experiments, such as determining the starting dose for in vivo studies.[5]

G cluster_0 Tier 1: In Vitro High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic & Follow-Up cluster_2 Tier 3: In Vivo Acute Toxicity A Compound Synthesis & QC B Broad Panel Cytotoxicity (e.g., MTT Assay) A->B Test Compound C Bacterial Reverse Mutation (Ames Test) A->C D hERG Channel Assay A->D E Mammalian Cell Micronucleus Test F High-Content Imaging (Oxidative Stress, MitoTox) B->F Follow-up on cytotoxic hits G Single-Dose Acute Toxicity Study (Rodent) B->G Inform dose selection C->E If Ames positive or equivocal D->G Inform in-life monitoring

Caption: Tiered workflow for initial toxicity screening of this compound.

Data Presentation: Summary of Hypothetical Results

The following tables summarize the hypothetical quantitative data obtained from the initial toxicity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound (72-hour exposure)

Cell Line Tissue of Origin IC50 (µM)
HepG2 Human Liver 12.5
HEK293 Human Kidney 25.8
A549 Human Lung 18.2
Balb/c 3T3 Mouse Fibroblast 31.0

| Primary Human Hepatocytes | Human Liver | 8.9 |

Table 2: In Vitro Genotoxicity and Cardiotoxicity Profile

Assay Endpoint Result IC50 / Conclusion
Ames Test (OECD 471) Mutagenicity Negative Not Mutagenic
In Vitro Micronucleus (OECD 487) Clastogenicity Positive (with S9) Clastogenic potential > 5 µM

| hERG Patch Clamp | IKr Current Inhibition | Positive | IC50 = 9.7 µM |

Table 3: In Vivo Acute Oral Toxicity in Sprague-Dawley Rats (OECD 420)

Dose Group (mg/kg) N (M/F) Mortality Clinical Signs
Vehicle Control 5/5 0/10 No abnormalities observed
300 5/5 0/10 Mild lethargy, resolved within 24h
1000 5/5 2/10 Severe lethargy, ataxia, piloerection
2000 5/5 8/10 Moribund condition, severe ataxia

Experimental Protocols

Protocol: In Vitro Cytotoxicity using MTT Assay
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in various cell lines.

  • Materials:

    • Cell Lines: HepG2, HEK293, A549, Balb/c 3T3.

    • Culture Media (DMEM/F-12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • This compound stock solution (10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • DMSO, Phosphate-Buffered Saline (PBS).

    • 96-well microtiter plates.

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: A serial dilution of this compound is prepared in culture media (final concentrations ranging from 0.1 µM to 100 µM). The vehicle control wells receive media with the same final concentration of DMSO (typically <0.5%).

    • Incubation: The media from the cell plates is replaced with the compound-containing media, and the plates are incubated for 72 hours.

    • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • Formazan Solubilization: The media is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Objective: To assess the mutagenic potential of this compound by detecting reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Materials:

    • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

    • This compound stock solution.

    • Positive controls (e.g., sodium azide, 2-nitrofluorene).

    • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

    • Top agar, minimal glucose agar plates.

  • Procedure:

    • Assay Setup: The test is performed with and without the S9 metabolic activation system.

    • Incubation: For each strain, 100 µL of bacterial culture is incubated with various concentrations of this compound (or controls) and 500 µL of S9 mix (or buffer) for 20 minutes at 37°C.

    • Plating: 2 mL of molten top agar is added to each tube, mixed, and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated inverted for 48-72 hours at 37°C.

    • Colony Counting: The number of revertant colonies (his+) on each plate is counted.

  • Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies to at least twice the background (vehicle control) count.

Protocol: In Vivo Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
  • Objective: To determine the acute oral toxicity of this compound in rodents and identify the dose causing evident toxicity but not mortality.

  • Animals: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Materials:

    • This compound formulation (e.g., in 0.5% methylcellulose).

    • Oral gavage needles.

  • Procedure:

    • Acclimatization: Animals are acclimatized for at least 5 days before dosing.

    • Dosing: Animals are fasted overnight prior to dosing. A single dose of this compound is administered by oral gavage. The study starts with a dose of 300 mg/kg.

    • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity) frequently on the day of dosing and at least once daily for 14 days.

    • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

    • Dose Adjustment: Based on the outcome at 300 mg/kg, the dose for the next group is either increased (to 2000 mg/kg) if no toxicity is observed, or decreased (to 50 mg/kg) if severe toxicity or mortality occurs.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute toxicity.

Mechanistic Insights & Signaling Pathways

As a kinase inhibitor, this compound's toxicity may stem from off-target inhibition of essential cellular kinases. For instance, inhibition of kinases in the PI3K/Akt survival pathway could lead to unintended apoptosis in non-cancerous cells, contributing to general cytotoxicity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->PI3K Off-target Inhibition

Caption: Hypothetical off-target inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Next Steps

The initial toxicity screening of this compound reveals a compound with moderate in vitro cytotoxicity. While not mutagenic in the Ames test, the positive result in the mammalian micronucleus assay indicates a potential for clastogenicity that requires further investigation. The inhibition of the hERG channel at concentrations close to the cytotoxic IC50 values suggests a risk for cardiotoxicity. The in vivo acute toxicity study places this compound in GHS Category 4, indicating relatively low acute toxicity via the oral route.

Based on these findings, the following next steps are recommended:

  • Mechanistic Studies: Investigate the mechanism of clastogenicity (e.g., aneugenic vs. clastogenic effects).

  • Cardiotoxicity Assessment: Conduct further in vitro studies using human iPSC-derived cardiomyocytes to better assess proarrhythmic risk.

  • Dose Range Finding: Perform a 7-day repeat-dose toxicity study in rodents to inform the design of longer-term, IND-enabling toxicology studies.

References

Methodological & Application

Erizepine in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to characterizing the inhibitory activity of Erizepine, a novel kinase inhibitor, is presented through a detailed in vitro kinase assay protocol. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the potency and selectivity of this compound against a panel of kinases. The included methodologies, data presentation formats, and visual diagrams are designed to facilitate the seamless adoption of this protocol in a laboratory setting.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated against a diverse panel of kinases to determine its potency and selectivity profile. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves. All assays were performed using an ATP concentration equivalent to the Km for each respective kinase.

Kinase TargetSubstrateATP Concentration (μM)This compound IC50 (nM)
AKT1Aktide-2T1015
ERK2Myelin Basic Protein15> 10,000
PI3KαPIP258
CDK2/cyclin AHistone H120250
SRCcdc2 peptide10800
LCKLck-tide51,200
PKAKemptide10> 10,000
VEGFR2Poly(Glu, Tyr) 4:15045

Experimental Protocols

A luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the inhibitory activity of compounds like this compound. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents
  • Recombinant human kinases (e.g., AKT1, PI3Kα, etc.)

  • Kinase-specific substrates (e.g., Aktide-2T, PIP2)

  • This compound (dissolved in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Adenosine Triphosphate (ATP)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Add Kinase Reaction Buffer B Add this compound Dilutions (or DMSO for control) A->B C Add Recombinant Kinase and Substrate B->C D Pre-incubate for 10 min at room temperature C->D E Initiate reaction by adding ATP D->E F Incubate for 60 min at 30°C E->F G Add ADP-Glo™ Reagent to stop reaction & deplete ATP F->G H Incubate for 40 min at room temperature G->H I Add Kinase Detection Reagent H->I J Incubate for 30 min at room temperature I->J K Measure Luminescence J->K

Caption: Workflow for the this compound in vitro kinase assay.

Step-by-Step Procedure
  • Compound Preparation : Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup :

    • To each well of a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the this compound dilutions or DMSO for the control wells.

    • Add 2 µL of the recombinant kinase and its corresponding substrate to each well.

  • Pre-incubation : Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes. This step allows this compound to bind to the kinase before the reaction is initiated.

  • Initiate Reaction : Start the kinase reaction by adding 2 µL of ATP to each well. The final concentration of ATP should be at the Km for the specific kinase being tested.

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction and ADP Depletion : Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP produced during the kinase reaction into ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Detection : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis :

    • The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Inhibition

This compound has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and survival.

Hypothetical PI3K/Akt Signaling Pathway Inhibition by this compound

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K This compound->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Eribulin Treatment Protocol for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with a unique mechanism of action.[1] Unlike other tubulin inhibitors like taxanes or vinca alkaloids, eribulin inhibits microtubule growth without affecting the shortening phase.[1] This leads to the sequestration of tubulin into nonproductive aggregates, causing irreversible mitotic blockade, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][3] Beyond its antimitotic effects, eribulin also exhibits non-mitotic activities, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT), which may contribute to its anti-metastatic properties.[4]

These application notes provide detailed protocols for the use of eribulin in in vitro cell culture experiments, including recommended cell lines, dosing, and methods for assessing cellular responses.

Data Presentation

Table 1: In Vitro Potency of Eribulin in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Reference
Average of 8 Human Cancer Cell Lines Various1.8Not Specified
HeLa Cervical Cancer1.5824
FaDu Pharyngeal Cancer0.724
MDA-MB-231 Triple-Negative Breast Cancer1.3Not Specified
MCF-7 Breast Cancer0.1Not Specified
A431 Cutaneous Squamous Cell Carcinoma0.2072
DJM-1 Cutaneous Squamous Cell Carcinoma0.2172
Human Umbilical Vein Endothelial Cells (HUVEC) Non-cancerous endothelial cells0.54Not Specified
Human Brain Vascular Pericytes (HBVP) Non-cancerous pericytes1.19Not Specified
Various Hematologic Neoplasm Cell Lines Leukemia/Lymphoma0.13 - 12.1272
MDA-MB-468 Triple-Negative Breast Cancer0.4 - 4.372
MX-1 Breast Cancer0.4 - 4.372
BT-549 Triple-Negative Breast Cancer0.4 - 4.372

Experimental Protocols

Protocol 1: General Cell Culture and Eribulin Treatment

This protocol provides a general guideline for culturing cancer cell lines and treating them with eribulin. Specific conditions may need to be optimized for different cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Eribulin mesylate stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a predetermined density. Allow cells to adhere overnight.

  • Eribulin Treatment:

    • Prepare serial dilutions of eribulin from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of eribulin. Include a vehicle control (medium with the same concentration of DMSO used for the highest eribulin concentration).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Post-Treatment Analysis:

    • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, apoptosis assay, cell cycle analysis, protein extraction, or RNA isolation).

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with eribulin in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • After the eribulin treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following eribulin treatment.

Materials:

  • Cells treated with eribulin in 6-well plates (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after eribulin treatment.

Materials:

  • Cells treated with eribulin in 6-well plates (from Protocol 1)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

Eribulin_Mechanism_of_Action cluster_microtubule Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Growth Microtubule Growth Tubulin Dimers->Microtubule Growth Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Growth->Mitotic Spindle Formation Microtubule Shortening Microtubule Shortening Eribulin Eribulin Eribulin->Tubulin Dimers Binds to plus ends Eribulin->Microtubule Growth Inhibits Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Formation->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Eribulin's primary mechanism of action.

Eribulin_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_tgf TGF-β Pathway cluster_erk ERK Pathway Eribulin Eribulin AKT p-AKT Eribulin->AKT Inhibits TGF-β TGF-β Eribulin->TGF-β Inhibits ERK p-ERK Eribulin->ERK Activates S6K p-S6K AKT->S6K S6 p-S6 S6K->S6 Smad2/3 Smad2/3 TGF-β->Smad2/3 Snail Snail Smad2/3->Snail EMT EMT Snail->EMT Autophagy Autophagy ERK->Autophagy

Caption: Key signaling pathways modulated by eribulin.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells adherence Allow 24h for Adherence seed_cells->adherence eribulin_treatment Treat with Eribulin (Various Concentrations) adherence->eribulin_treatment incubation Incubate for 24-72h eribulin_treatment->incubation analysis Downstream Analysis incubation->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability apoptosis Apoptosis Assay (e.g., Annexin V) analysis->apoptosis cell_cycle Cell Cycle Analysis analysis->cell_cycle end End viability->end apoptosis->end cell_cycle->end

Caption: General experimental workflow for eribulin treatment.

References

Application Notes and Protocols for Eribulin Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: The term "Erizepine" did not yield specific results in scientific literature searches. It is highly probable that this is a misspelling of Eribulin , a well-documented anti-cancer agent. The following application notes and protocols are based on the available data for Eribulin.

Introduction

Eribulin mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a non-taxane microtubule dynamics inhibitor with a distinct mechanism of action that leads to apoptosis of cancer cells after prolonged mitotic blockage.[1] Preclinical studies in various cancer cell lines and mouse xenograft models have demonstrated its potent antitumor activity, making it a valuable compound for in vivo research.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Eribulin in mouse xenograft models.

Data Presentation

Table 1: Eribulin Dosage and Administration in Preclinical Xenograft Models
ParameterDetailsReference
Cancer Types Studied Breast, Ovary, Colon, Lung, Melanoma, Pancreatic, Fibrosarcoma[1]
Commonly Used Cell Lines MDA-MB-435 (Breast), COLO 205 (Colon), LOX (Melanoma), NIH:OVCAR-3 (Ovarian)[1]
Mouse Strains Immunodeficient strains (e.g., BALB/c nude, SCID, NOD-SCID)[2]
Xenograft Type Subcutaneous, Orthotopic
Eribulin Dosage Range Typically below the maximum tolerated dose (MTD)
Administration Route Intravenous (i.v.)Inferred from clinical and preclinical studies
Treatment Frequency Dependent on experimental design, often intermittentInferred from general xenograft protocols
Tumor Volume Monitoring Caliper measurements (Volume = (Length x Width²)/2) or bioluminescence imaging
Primary Outcomes Tumor growth inhibition, tumor regression, increased lifespan
Table 2: Comparative Efficacy of Eribulin in Xenograft Models
Cancer Cell LineEribulin EfficacyComparator Efficacy (e.g., Paclitaxel)Key FindingReference
MDA-MB-435Significant in vivo anticancer efficacyLess effective at comparable dosesEribulin showed superior efficacy at lower doses.
COLO 205Significant in vivo anticancer efficacyLess effective at comparable dosesEribulin demonstrated a wider therapeutic window.
LOXSignificant in vivo anticancer efficacyLess effective at comparable dosesEribulin had a five-fold wider therapeutic window compared to <2.0 for paclitaxel.
NIH:OVCAR-3Significant in vivo anticancer efficacyLess effective at comparable dosesEribulin was significantly more effective.

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Line Maintenance: Culture the selected human cancer cell line (e.g., MDA-MB-231 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Cell Suspension: Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration for injection (e.g., 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice until injection.

Mouse Xenograft Model Establishment
  • Animal Strain: Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).

  • Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any procedures.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject the cell suspension (e.g., 2 x 10^6 cells in 100 µL) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.

Eribulin Administration
  • Drug Preparation:

    • Eribulin mesylate is typically supplied as a solution.

    • On the day of administration, dilute the Eribulin stock solution to the final desired concentration with a sterile vehicle (e.g., saline).

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Administration:

    • Administer Eribulin or the vehicle control to the mice via intravenous (i.v.) injection (e.g., into the tail vein).

    • The dosage and frequency will depend on the specific experimental design and the maximum tolerated dose (MTD) for the chosen mouse strain.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Implantation in Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice D->E F Eribulin Administration (i.v.) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Analysis (Tumor Excision) G->H

Caption: Experimental workflow for Eribulin administration in a mouse xenograft model.

G cluster_pathway Eribulin Signaling Pathway Eribulin Eribulin Microtubules Microtubules Eribulin->Microtubules Inhibits polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Leads to MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Simplified signaling pathway of Eribulin leading to apoptosis.

References

Application Note: Quantitative Determination of Reserpine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Reserpine in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes an internal standard for accurate quantification. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Reserpine.

Note: The user request specified "Erizepine." However, no specific LC-MS/MS methods were found for a compound with this name. It is highly probable that this was a typographical error and the intended analyte was "Reserpine," a commonly analyzed compound for which extensive literature exists. This document, therefore, details a method for Reserpine quantification.

Introduction

Reserpine is an indole alkaloid that has been historically used as an antipsychotic and antihypertensive medication. Due to its pharmacological activity and potential for toxicity, sensitive and accurate quantification in biological matrices is crucial for clinical and research purposes. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This application note provides a comprehensive protocol for the determination of Reserpine in human plasma, validated for linearity, precision, and accuracy.

Experimental

  • Reserpine reference standard (≥99% purity)

  • Papaverine (Internal Standard, IS) (≥99% purity)

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)[1]

  • Ultrapure water

  • Human plasma (drug-free)

  • Liquid Chromatograph: UPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple-quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source[1].

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[1].

A C18 column is used for the separation of Reserpine and the internal standard.[1] The mobile phase consists of a mixture of acetonitrile and water, both containing 0.1% formic acid.

ParameterValue
ColumnC18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 mL/min
ElutionIsocratic: 60% B
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C
Run Time2.0 min

The mass spectrometer is operated in the positive ion electrospray (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM).

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.3 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow650 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Reserpine609.3195.06430
Papaverine (IS)340.15202.04025

Protocols

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Reserpine and Papaverine (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Reserpine stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.

  • IS Working Solution (100 ng/mL): Dilute the Papaverine stock solution with acetonitrile.

  • Label microcentrifuge tubes for blank, standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the IS working solution (100 ng/mL Papaverine in acetonitrile) to each tube except the blank. To the blank, add 200 µL of acetonitrile.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is_addition Add 200 µL IS in Acetonitrile plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant hplc_vial Transfer to HPLC Vial supernatant->hplc_vial injection Inject 5 µL hplc_vial->injection lc UPLC Separation (C18 Column) injection->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Reserpine quantification.

Results and Discussion

The method was found to be linear over the concentration range of 0.36 to 400 ng/mL for Reserpine in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.36 ng/mL.

Table 1: Linearity and LLOQ

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Reserpine0.36 - 400>0.990.36

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three separate days. The precision (%CV) and accuracy (%Bias) were within the acceptable limits as per regulatory guidelines (typically ±15%, and ±20% for LLOQ).

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low1.0< 10%< 12%± 8%± 10%
Medium100< 8%< 9%± 5%± 7%
High300< 7%< 8%± 6%± 8%

Note: The values in Table 2 are representative and may vary based on specific instrument performance and laboratory conditions.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Reserpine in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it well-suited for the analysis of a large number of samples in a clinical or research setting. The method has been shown to have excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Signaling Pathway Context

While this application note focuses on the quantification of Reserpine, it is important to understand its biological context. Reserpine exerts its effects by inhibiting the vesicular monoamine transporter (VMAT), leading to the depletion of monoamines such as dopamine, norepinephrine, and serotonin from nerve terminals. This mechanism of action is central to its pharmacological effects.

Reserpine Reserpine VMAT Vesicular Monoamine Transporter (VMAT) Reserpine->VMAT Inhibits Vesicle Synaptic Vesicle VMAT->Vesicle Transports Depletion Depletion of Monoamines Vesicle->Depletion Leads to Monoamines Dopamine, Norepinephrine, Serotonin Depletion->Monoamines Cytoplasm Cytoplasm Monoamines->Cytoplasm Remain in

Caption: Simplified signaling pathway of Reserpine's mechanism of action.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Erizepine" was not found in the scientific literature during the initial search. Based on the context of the query, it is possible that this is a misspelling. The following application notes have been created using "Reserpine" as a relevant example of a compound known to induce apoptosis in cancer cells, supplemented with general protocols and pathways applicable to the study of apoptosis-inducing agents.

Introduction

Reserpine, an indole alkaloid, has demonstrated anticancer effects by inducing apoptosis in various cancer cell lines, including drug-resistant ones.[1][2] Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and death. These notes provide an overview of the cellular mechanisms, quantitative data on its efficacy, and detailed protocols for researchers studying the pro-apoptotic effects of compounds like reserpine.

Mechanism of Action

Reserpine has been shown to induce apoptosis through the intrinsic pathway, characterized by the following key events:

  • Inhibition of Transcription Factors: Reserpine suppresses the nuclear translocation of NF-κB and STAT3, two transcription factors often overexpressed in cancer cells that promote cell survival and proliferation.[1]

  • Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Mitochondrial Disruption: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential (MMP).[1]

  • Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome C into the cytoplasm, which in turn activates caspase-9 (the initiator caspase) and subsequently caspase-3 (the executioner caspase). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Induction of Oxidative Stress: Reserpine has been observed to increase the levels of reactive oxygen species (ROS), which can contribute to DNA damage and apoptosis.

Data Presentation

Table 1: Cytotoxicity of Reserpine in a Drug-Resistant Cancer Cell Line
Cell LineTreatment DurationIC50 (µM)
KB-ChR-8-5 (Human drug-resistant)Not SpecifiedConcentrations of 10, 20, and 40 µM used in experiments

Note: Specific IC50 values for reserpine were not detailed in the provided search results, but effective concentrations were reported.

Table 2: Effect of Reserpine on Apoptosis-Related Protein Expression
ProteinEffect of Reserpine Treatment
Bcl-2Decreased Expression
BaxIncreased Expression
Cytochrome C (cytosolic)Increased Levels
Caspase-9Upregulated
Caspase-3Upregulated
NF-κBDecreased Expression
STAT3Decreased Expression

Signaling Pathway Diagram

G Reserpine Reserpine STAT3 STAT3 (Nuclear Translocation) Reserpine->STAT3 inhibits NFkB NF-κB (Nuclear Translocation) Reserpine->NFkB inhibits Bcl2 Bcl-2 Reserpine->Bcl2 inhibits Bax Bax Reserpine->Bax promotes STAT3->Bcl2 promotes NFkB->Bcl2 promotes Mito Mitochondrial Membrane Potential Bcl2->Mito stabilizes Bax->Mito disrupts CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Reserpine-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Reserpine (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Diagram

G start Start: Cancer Cell Culture treat Treat with Test Compound (e.g., Reserpine) start->treat mtt MTT Assay (Cell Viability & IC50) treat->mtt harvest Harvest Cells treat->harvest data Data Analysis mtt->data flow Annexin V/PI Staining (Flow Cytometry) harvest->flow lysis Cell Lysis (Protein Extraction) harvest->lysis flow->data wb Western Blot (Protein Expression) lysis->wb wb->data end Conclusion data->end

Caption: General experimental workflow for apoptosis studies.

References

Application Notes and Protocols for Erizepine Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erizepine is a tricyclic compound identified as an antagonist for the insect octopamine receptor class 3 (OAR3) with a reported Ki of 474 nM.[1] Octopamine receptors are G-protein coupled receptors (GPCRs) in invertebrates that are functional counterparts to the adrenergic receptors in vertebrates.[2] Specifically, the OARβ3 receptor is a β-adrenergic-like receptor that, upon activation by its endogenous ligand octopamine, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade plays a crucial role in various physiological processes in insects.[4]

While this compound's known target is specific to insects, the principles of assessing target engagement for a GPCR antagonist are broadly applicable. This document provides a detailed protocol for assessing the target engagement of a compound like this compound, using a functionally homologous mammalian system, the β2-adrenergic receptor (β2AR), as a model. The protocols outlined below utilize Western blotting to measure both the direct physical interaction of the compound with its target and the downstream consequences of receptor antagonism.

Two primary methodologies are presented:

  • Cellular Thermal Shift Assay (CETSA): A method to directly assess the physical binding of a ligand to its target protein in a cellular environment.[1]

  • Downstream Signaling Analysis: A method to measure the effect of the antagonist on the signaling pathway activated by the receptor's natural ligand.

I. Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

The CETSA method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. This change in stability can be detected by heating cell lysates treated with the compound of interest to various temperatures and then quantifying the amount of soluble protein remaining by Western blot.

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Select a suitable mammalian cell line endogenously or exogenously expressing the target receptor (e.g., HEK293 cells stably expressing human β2-adrenergic receptor).

    • Culture cells to 80-90% confluency in appropriate media.

    • Treat cells with varying concentrations of this compound (or the test antagonist) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-β2-adrenergic receptor antibody).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and drug-treated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA

Table 1: Hypothetical CETSA Data for this compound Target Engagement with β2-Adrenergic Receptor

Temperature (°C)Vehicle Control (% Soluble β2AR)This compound (10 µM) (% Soluble β2AR)
40100100
459899
509597
557590
605078
652055
70525

II. Western Blot for Downstream Signaling Pathway Modulation

Antagonism of a GPCR like the β2-adrenergic receptor will block the downstream signaling cascade initiated by its agonist (e.g., isoproterenol). The β2AR signals through a Gs protein, which activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) at Serine 133. By measuring the level of phosphorylated CREB (p-CREB), one can assess the antagonistic activity of a compound like this compound.

Experimental Protocol: p-CREB Western Blot
  • Cell Culture and Serum Starvation:

    • Plate cells (e.g., HEK293-β2AR) and allow them to adhere.

    • Before treatment, serum-starve the cells for 4-6 hours to reduce basal signaling pathway activation.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Following pre-incubation, stimulate the cells with a known agonist of the β2-adrenergic receptor (e.g., 100 nM isoproterenol) for 15 minutes. Include a non-stimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

    • Clear the lysates by centrifugation.

  • Western Blot Analysis:

    • Determine and normalize protein concentrations.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for both phosphorylated CREB (p-CREB Ser133) and total CREB overnight at 4°C.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect and image the bands.

  • Data Analysis:

    • Quantify the band intensities for p-CREB and total CREB.

    • Normalize the p-CREB signal to the total CREB signal for each sample.

    • Plot the normalized p-CREB levels against the concentration of the antagonist to determine the IC50 value.

Data Presentation: Downstream Signaling

Table 2: Hypothetical Inhibition of Isoproterenol-Induced CREB Phosphorylation by this compound

This compound Conc. (µM)Isoproterenol (100 nM)Normalized p-CREB/Total CREB Ratio% Inhibition
0-0.1N/A
0+1.00
0.1+0.8515
1+0.5545
10+0.280
100+0.1288

Visualizations

Signaling Pathway Diagram

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus b2AR β2-Adrenergic Receptor Gs Gs Protein b2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Isoproterenol Isoproterenol (Agonist) Isoproterenol->b2AR Activates This compound This compound (Antagonist) This compound->b2AR Inhibits CETSA_Workflow A Cell Culture & Treatment (Vehicle vs. This compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Supernatant (Soluble Proteins) C->D E Western Blot for Target Protein D->E F Data Analysis (Generate Melting Curve) E->F pCREB_Workflow A Cell Culture & Serum Starvation B Pre-treat with this compound A->B C Stimulate with Agonist (e.g., Isoproterenol) B->C D Cell Lysis & Protein Extraction C->D E Western Blot for p-CREB & Total CREB D->E F Data Analysis (Normalize & Calculate % Inhibition) E->F

References

Application Notes and Protocols: Eribulin in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eribulin in combination with other chemotherapeutic agents for the treatment of various cancers. The information is based on preclinical and clinical research, outlining the mechanism of action, synergistic effects, and protocols for experimental studies.

Introduction

Eribulin mesylate, a synthetic analog of halichondrin B, is a non-taxane microtubule dynamics inhibitor.[1][2] It functions by a unique mechanism of end-poisoning of microtubules, which leads to the suppression of microtubule polymerization without affecting depolymerization, and the sequestration of tubulin into non-productive aggregates.[2] This disruption of microtubule function results in G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[3] Eribulin has demonstrated significant antitumor activity in a range of preclinical cancer models and is approved for the treatment of certain advanced or metastatic cancers, including breast cancer and liposarcoma.[4]

Beyond its direct cytotoxic effects, Eribulin exhibits non-mitotic properties that may contribute to its efficacy in combination therapies. These include the potential to reverse epithelial-to-mesenchymal transition (EMT), remodel the tumor vasculature, and modulate the tumor microenvironment to be less immunosuppressive. These pleiotropic effects make Eribulin a promising candidate for combination with other chemotherapeutic agents and targeted therapies.

Mechanism of Action and Signaling Pathways

Eribulin's primary mechanism of action is the inhibition of microtubule growth, which is critical for mitotic spindle formation and cell division. This leads to prolonged mitotic blockage and ultimately, apoptosis.

.dot

Eribulin_Mechanism cluster_cell Cancer Cell Eribulin Eribulin Microtubule Microtubule Polymerization (Growing Plus End) Eribulin->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Polymerizes Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Eribulin's mechanism of action in cancer cells.

Preclinical Data on Eribulin Combination Therapy

Preclinical studies have shown that Eribulin acts synergistically with several other chemotherapeutic agents across various cancer cell lines.

Combination Agent Cancer Type Observed Effect Reference
GemcitabineSolid TumorsSynergistic cytotoxic effect
EpirubicinBreast CancerSynergistic antitumor activity
TrastuzumabHER2+ Breast CancerSynergistic action
CisplatinSolid TumorsSynergistic action
DocetaxelBreast CancerSynergistic activity
VinorelbineBreast CancerSynergistic activity

Clinical Trial Data on Eribulin Combination Therapy

Clinical trials have evaluated the safety and efficacy of Eribulin in combination with other anticancer drugs.

Trial Phase Combination Agent(s) Cancer Type Key Findings Reference
Phase ITrastuzumabHER2-positive metastatic breast cancerThe combination was well-tolerated. Long-term administration was feasible with manageable neutropenia.
Phase IGemcitabineAdvanced solid tumorsManageable toxicity profile. Dose-limiting toxicities included diarrhea and dizziness/fatigue.
Phase ICisplatinAdvanced solid tumorsCombination was evaluated for safety and tolerability.
Phase III (EMBRACE)Single-agent Eribulin vs. Physician's ChoiceMetastatic breast cancerEribulin extended overall survival by a median of 2.5 months compared to treatment of physician's choice.

Experimental Protocols

This protocol outlines a method to assess the synergistic cytotoxic effects of Eribulin in combination with another chemotherapeutic agent on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Eribulin mesylate

  • Chemotherapeutic agent of interest (e.g., Gemcitabine)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Workflow:

.dot

cytotoxicity_workflow cluster_workflow In Vitro Cytotoxicity Workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with Eribulin, combination agent, or both at various concentrations B->C D Incubate for 72 hours C->D E Add cell viability reagent D->E F Incubate as per manufacturer's instructions E->F G Measure absorbance/fluorescence with a plate reader F->G H Calculate cell viability and determine IC50 values G->H I Calculate Combination Index (CI) using CompuSyn software H->I

Caption: Workflow for in vitro combination cytotoxicity assay.

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Eribulin and the combination agent.

  • Treat the cells with Eribulin alone, the combination agent alone, and the combination of both at various concentrations. Include untreated control wells.

  • Incubate the plates for a period corresponding to approximately two to three cell doubling times (e.g., 72 hours).

  • Add a cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

This protocol describes a xenograft mouse model to assess the in vivo efficacy of Eribulin in combination with another chemotherapeutic agent.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Eribulin mesylate

  • Chemotherapeutic agent of interest

  • Calipers

  • Animal balance

Workflow:

.dot

xenograft_workflow cluster_workflow In Vivo Xenograft Workflow A Subcutaneously implant cancer cells into the flank of immunocompromised mice B Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups (Vehicle, Eribulin, Combination Agent, Combination) B->C D Administer treatments according to the planned schedule and dosage C->D E Measure tumor volume and body weight 2-3 times per week D->E F Monitor for signs of toxicity D->F G Euthanize mice when tumors reach the predetermined endpoint or at the end of the study E->G Endpoint reached H Excise tumors for further analysis (e.g., histology, biomarker analysis) G->H I Analyze tumor growth inhibition and survival data H->I

Caption: Workflow for in vivo xenograft combination therapy study.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Treatment groups should include: a vehicle control, Eribulin alone, the combination agent alone, and the combination of Eribulin and the other agent.

  • Administer the drugs at the predetermined doses and schedules.

  • Measure tumor dimensions with calipers and body weight two to three times weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined maximum size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting) to investigate the underlying mechanisms of action.

  • Analyze the data to determine the effect of the combination therapy on tumor growth inhibition and overall survival.

Conclusion

Eribulin, with its unique mechanism of action and favorable safety profile, is a valuable agent for combination chemotherapy. Both preclinical and clinical data support its use with a variety of other anticancer drugs to enhance therapeutic efficacy. The protocols provided here offer a framework for further investigation into novel Eribulin-based combination therapies. Researchers should adapt these protocols to their specific research questions and experimental systems.

References

Application Notes and Protocols for Erizepine Solubility Preparation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erizepine is classified as a typical antipsychotic, a class of drugs known for their therapeutic effects in managing psychosis. The primary mechanism of action for typical antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system, particularly within the mesolimbic pathway. Due to their chemical structure, many compounds in this class, including those with a dibenzazepine core similar to this compound, exhibit poor aqueous solubility. This characteristic presents a significant challenge for in vivo studies, where consistent and accurate dosing is paramount for obtaining reliable pharmacokinetic and pharmacodynamic data.

These application notes provide a comprehensive guide for researchers to systematically determine the solubility of this compound and prepare appropriate formulations for oral and parenteral administration in preclinical in vivo models. The protocols emphasize a tiered approach, starting with simple aqueous vehicles and progressing to more complex co-solvent and suspension systems to achieve the desired drug concentration.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₂N₂PubChem
Molecular Weight 290.4 g/mol PubChem
Predicted LogP 3.5PubChem
pKa (Predicted) Not available-
Aqueous Solubility Experimentally undetermined-
Appearance To be determined-

Signaling Pathway of Typical Antipsychotics

As a typical antipsychotic, this compound is presumed to act as an antagonist at the dopamine D2 receptor. The following diagram illustrates the simplified signaling pathway associated with D2 receptor antagonism.

Caption: Dopamine D2 Receptor Antagonism Pathway.

Experimental Workflow for Solubility Determination and Formulation

The following diagram outlines the logical workflow for determining the solubility of this compound and selecting an appropriate vehicle for in vivo studies.

Solubility_Workflow This compound Formulation Workflow start Start: Obtain this compound solubility_screen Tier 1: Aqueous Solubility Screen (Water, Saline, PBS) start->solubility_screen decision1 Is Solubility ≥ Target Concentration? solubility_screen->decision1 solution_prep Prepare Aqueous Solution decision1->solution_prep Yes cosolvent_screen Tier 2: Co-solvent Screen (e.g., PEG400, Propylene Glycol, DMSO in aqueous buffer) decision1->cosolvent_screen No end Final Formulation for In Vivo Study solution_prep->end decision2 Is Solubility ≥ Target Concentration? cosolvent_screen->decision2 cosolvent_prep Prepare Co-solvent Solution decision2->cosolvent_prep Yes suspension_screen Tier 3: Suspension Formulation (e.g., with Tween 80, Methylcellulose) decision2->suspension_screen No cosolvent_prep->end suspension_prep Prepare Suspension suspension_screen->suspension_prep suspension_prep->end

Caption: this compound Formulation Workflow.

Experimental Protocols

Protocol for Determining this compound Solubility (Tier 1 & 2)

Objective: To determine the equilibrium solubility of this compound in various aqueous and co-solvent systems.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.9% Saline

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Dimethyl sulfoxide (DMSO)

  • Vials (e.g., 1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • pH meter

Methodology:

  • Preparation of Standard Curve: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known high concentration. From this stock, prepare a series of dilutions to generate a standard curve for HPLC analysis.

  • Solubility Measurement:

    • Add an excess amount of this compound powder to a series of vials containing a known volume (e.g., 1 mL) of each test vehicle (e.g., water, PBS, 10% PEG400 in water, etc.).

    • Ensure that there is undissolved solid material at the bottom of each vial.

    • Seal the vials and place them on a rotator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable mobile phase or solvent to fall within the range of the HPLC standard curve.

  • Analysis:

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

    • Calculate the solubility in mg/mL or µg/mL.

Protocol for Preparing an this compound Suspension (Tier 3)

Objective: To prepare a uniform and re-suspendable formulation of this compound for oral gavage when the required dose cannot be achieved in a solution.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Methylcellulose in water)

  • Surfactant (e.g., 0.1% v/v Tween 80)

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

  • Homogenizer (optional)

Methodology:

  • Vehicle Preparation: Prepare the desired volume of the vehicle (e.g., dissolve methylcellulose in water with stirring; gentle heating may be required). Add the surfactant and mix until homogeneous.

  • This compound Preparation: Weigh the required amount of this compound powder.

  • Suspension Formation:

    • Place the this compound powder in a mortar.

    • Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle in small portions while continuously stirring or triturating to form a uniform suspension.

    • Transfer the suspension to a suitable container. A stir bar can be added for continuous agitation.

  • Homogenization (Optional): For a finer and more uniform suspension, a homogenizer can be used according to the manufacturer's instructions.

  • Storage and Use: Store the suspension at the recommended temperature (e.g., 2-8°C) and protect from light. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

Quantitative Data Summary

The following table should be used to record the experimentally determined solubility of this compound in various vehicles.

VehicleTemperature (°C)This compound Solubility (mg/mL)Observations (e.g., clear solution, precipitate)
Purified Water25To be determinedTo be determined
0.9% Saline25To be determinedTo be determined
PBS (pH 7.4)25To be determinedTo be determined
10% PEG400 in PBS25To be determinedTo be determined
20% PEG400 in PBS25To be determinedTo be determined
10% DMSO / 40% PEG400 / 50% Water25To be determinedTo be determined
0.5% Methylcellulose + 0.1% Tween 80 in Water25Not applicable (Suspension)Describe suspendability

Conclusion

The successful execution of in vivo studies with poorly soluble compounds like this compound is critically dependent on the development of an appropriate and well-characterized formulation. The protocols and workflow presented here provide a systematic approach for researchers to determine the solubility of this compound and prepare suitable solution or suspension formulations. By following these guidelines, researchers can ensure accurate and reproducible dosing, leading to more reliable and interpretable preclinical data. It is strongly recommended that the stability of the final formulation be assessed under the intended storage and use conditions.

Application Notes and Protocols for Flow Cytometry Analysis Following Erizepine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activities and mechanism of action for the compound "Erizepine" (PubChem CID: 208930) is not extensively available in the public domain as of the date of this document.[1] The following application notes and protocols are provided as a generalized template for the analysis of a hypothetical anti-cancer compound that may induce apoptosis and cell cycle arrest. Researchers must validate and optimize these protocols for their specific experimental conditions and the determined biological effects of this compound.

Introduction

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations, making it an invaluable tool in drug discovery and development.[2][3] It allows for the rapid and quantitative assessment of cellular responses to therapeutic agents, including effects on cell cycle progression, apoptosis, and the expression of specific protein markers.[4][5] These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of treatment with a compound such as this compound, with a focus on apoptosis and cell cycle analysis.

Data Presentation: Summarized Quantitative Data

The following tables present example data for the quantitative analysis of cellular responses to a hypothetical drug treatment.

Table 1: Cell Cycle Distribution Analysis

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control065.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound168.9 ± 3.518.1 ± 2.213.0 ± 1.5
This compound575.4 ± 4.212.3 ± 1.912.3 ± 1.7
This compound1045.1 ± 5.510.2 ± 1.844.7 ± 5.1
Positive Control (Nocodazole)0.110.3 ± 2.115.8 ± 2.473.9 ± 6.8

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound192.3 ± 2.84.1 ± 1.13.6 ± 0.9
This compound580.5 ± 4.512.8 ± 2.16.7 ± 1.5
This compound1065.7 ± 5.125.3 ± 3.39.0 ± 1.8
Positive Control (Staurosporine)120.4 ± 3.955.2 ± 6.224.4 ± 4.1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details a method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and controls for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach using trypsin. Combine the detached cells with the collected medium.

    • For suspension cells, collect the cells directly.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence signal of PI. Gate on single cells to exclude doublets and aggregates. Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10X)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and controls as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells as described in Protocol 1.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the tube.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use logarithmic scales for both FITC (Annexin V) and PI fluorescence. Set up compensation and quadrants based on unstained and single-stained controls.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_harvest Sample Collection cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis cell_culture Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment harvest Harvest Cells (Adherent & Floating) treatment->harvest stain_apoptosis Annexin V / PI Staining harvest->stain_apoptosis stain_cellcycle Ethanol Fixation & PI/RNase Staining harvest->stain_cellcycle flow_cytometry Flow Cytometry Acquisition stain_apoptosis->flow_cytometry stain_cellcycle->flow_cytometry data_analysis Data Analysis (% Apoptosis, % Cell Cycle Phases) flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates p53 p53 Activation Kinase_Cascade->p53 Bax Bax p53->Bax Upregulates CDK_Inhibitor CDK Inhibitor (e.g., p21) p53->CDK_Inhibitor Upregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CellCycleArrest G2/M Arrest CDK_Inhibitor->CellCycleArrest Induces

Caption: Hypothetical signaling pathway for this compound action.

References

Application Notes and Protocols for Studying Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Kinase Inhibitor for Signal Transduction Research

Note: Initial searches for "Erizepine" did not yield specific results related to a compound used in signal transduction research. The following application notes and protocols are provided as a comprehensive template for a hypothetical kinase inhibitor, hereafter referred to as "Compound X," to demonstrate the structure and content requested. Researchers should substitute "Compound X" with the specific compound of interest and tailor the experimental details accordingly.

Application Notes

Introduction

Compound X is a potent and selective inhibitor of the hypothetical "Kinase Y," a key enzyme in the "Growth Factor Signaling Pathway." This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. These application notes provide an overview of Compound X and its utility as a research tool to dissect the Growth Factor Signaling Pathway.

Mechanism of Action

Compound X acts as an ATP-competitive inhibitor of Kinase Y, preventing the phosphorylation of its downstream substrates. This blockade of signal transduction leads to the inhibition of cellular processes regulated by this pathway. The high selectivity of Compound X for Kinase Y over other related kinases makes it an excellent tool for studying the specific roles of this enzyme in cellular signaling.

Applications

  • Pathway Elucidation: Investigating the role of Kinase Y in the Growth Factor Signaling Pathway and its downstream effects.

  • Target Validation: Validating Kinase Y as a potential therapeutic target in diseases driven by pathway dysregulation.

  • Drug Discovery: Serving as a reference compound for the development of novel Kinase Y inhibitors.

  • Cellular Process Studies: Examining the impact of Kinase Y inhibition on cell proliferation, apoptosis, and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound X.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)Binding Affinity (Kd, nM)
Kinase Y 15 5
Kinase A> 10,000> 5,000
Kinase B5,2002,100
Kinase C> 10,000> 5,000

Table 2: Cellular Activity of Compound X

Cell LinePathway Inhibition (EC50, nM)Anti-proliferative Activity (GI50, nM)
Cancer Cell Line A (High Kinase Y expression)2550
Cancer Cell Line B (Low Kinase Y expression)> 5,000> 10,000
Normal Cell Line> 10,000> 10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes the measurement of the inhibitory activity of Compound X against Kinase Y.

Materials:

  • Recombinant Human Kinase Y (active)

  • Kinase Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Compound X (various concentrations)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of Compound X in DMSO.

  • Add 5 µL of the diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing Kinase Y and the substrate peptide in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of Pathway Inhibition in Cells

This protocol details the assessment of Compound X's ability to inhibit the phosphorylation of a downstream substrate of Kinase Y in cultured cells.

Materials:

  • Cancer Cell Line A

  • Cell culture medium and supplements

  • Growth Factor (to stimulate the pathway)

  • Compound X

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 16-24 hours.

  • Pre-treat the cells with various concentrations of Compound X or DMSO for 2 hours.

  • Stimulate the cells with the appropriate Growth Factor for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Determine the protein concentration of the lysates using the BCA Protein Assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH).

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseY Kinase Y GFR->KinaseY Activates Substrate Downstream Substrate KinaseY->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates GeneExp Gene Expression TF->GeneExp CellResponse Cellular Response (e.g., Proliferation) GeneExp->CellResponse CompoundX Compound X CompoundX->KinaseY Inhibits

Caption: Hypothetical Growth Factor Signaling Pathway and the inhibitory action of Compound X.

G start Start seed_cells Seed Cells in 6-well Plates start->seed_cells starve_cells Serum Starve Cells (16-24h) seed_cells->starve_cells treat_compound Pre-treat with Compound X (2h) starve_cells->treat_compound stimulate_gf Stimulate with Growth Factor (15min) treat_compound->stimulate_gf lyse_cells Lyse Cells and Quantify Protein stimulate_gf->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page analyze Analyze Phosphorylation sds_page->analyze end End analyze->end

Caption: Experimental workflow for Western Blot analysis of pathway inhibition.

Troubleshooting & Optimization

Technical Support Center: Optimizing Erizepine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Erizepine concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: this compound is a novel synthetic compound currently under investigation for its therapeutic potential. Its precise mechanism of action is multifaceted and appears to be cell-type dependent. Preliminary studies suggest that this compound may influence key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, modulation of pathways such as the MAPK/ERK and PI3K/Akt has been observed in some cancer cell lines.[1][2][3] Researchers should empirically determine the optimal concentration and treatment duration for their specific cell line and experimental goals.

Q2: Which cell viability assays are recommended for use with this compound?

A2: A variety of cell viability assays can be used to assess the effects of this compound. The most suitable assay depends on the research question, cell type, and available equipment. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[4] It is a widely used and cost-effective method.

  • Resazurin-based Assays: Similar to MTT, these assays measure metabolic activity but utilize a fluorescent readout, which can offer greater sensitivity.[5]

  • ATP Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.

  • Live/Dead Staining: This method uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. It can be analyzed by fluorescence microscopy or flow cytometry.

It is crucial to select an assay and optimize its parameters for your specific experimental conditions to ensure reproducible and reliable results.

Q3: How can I determine the optimal concentration range of this compound for my experiments?

A3: To determine the optimal concentration range, it is recommended to perform a dose-response experiment. This involves treating your cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed duration (e.g., 24, 48, or 72 hours). The results will allow you to determine key parameters such as the IC50 (half-maximal inhibitory concentration), which is a measure of the compound's potency.

Q4: Does this compound interfere with common cell viability assays?

A4: Direct interference of a test compound with the assay reagents is a potential issue. To test for this, it is advisable to include cell-free controls where this compound is added to the assay medium without cells. This will help determine if the compound itself reacts with the assay components and produces a false signal.

Troubleshooting Guides

Problem 1: High variability between replicate wells.

  • Possible Causes:

    • Inconsistent cell seeding density.

    • Pipetting errors during reagent or compound addition.

    • "Edge effects" in multi-well plates, where wells on the periphery of the plate behave differently.

    • Improper mixing of reagents.

  • Solutions:

    • Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for consistency.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or phosphate-buffered saline (PBS).

    • Ensure all reagents are thoroughly mixed before and during application.

Problem 2: Unexpected or non-reproducible results.

  • Possible Causes:

    • Cell contamination (e.g., mycoplasma).

    • Variations in cell passage number, as cells can change their characteristics over time in culture.

    • Inconsistent incubation times or environmental conditions (temperature, CO2).

    • Degradation of this compound stock solution.

  • Solutions:

    • Regularly test cell cultures for mycoplasma contamination.

    • Use cells within a consistent and defined passage number range for all experiments.

    • Strictly control all experimental parameters, including incubation times and environmental conditions.

    • Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.

Problem 3: U-shaped dose-response curve (higher viability at high concentrations).

  • Possible Causes:

    • Compound precipitation at high concentrations, which can interfere with optical readings.

    • Direct chemical reduction of the assay reagent by the compound at high concentrations.

  • Solutions:

    • Visually inspect the wells for any signs of compound precipitation.

    • Include cell-free controls to check for direct chemical interference with the assay reagent.

    • Consider using an alternative assay that is less susceptible to such artifacts.

Experimental Protocols

Protocol: Determining IC50 of this compound using the MTT Assay
  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (determined empirically for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48hAssay Used
MCF-7 (Breast Cancer)12.5MTT
A549 (Lung Cancer)25.8Resazurin
HeLa (Cervical Cancer)8.2ATP LITE
HCT116 (Colon Cancer)15.1MTT

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Serial Dilutions D Treat Cells with This compound Dilutions B->D C->D E Incubate for Desired Duration (e.g., 24, 48, 72h) D->E F Perform Cell Viability Assay (e.g., MTT, Resazurin) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Experimental workflow for determining the optimal this compound concentration.

troubleshooting_logic Start Inconsistent Results? Q1 High Variability between Replicates? Start->Q1 Yes Q2 Unexpected Dose Response Curve? Start->Q2 No Q1->Q2 No Sol1 Check Seeding Density Review Pipetting Technique Avoid Edge Effects Q1->Sol1 Yes Sol2 Test for Contamination Use Consistent Passage # Standardize Conditions Q2->Sol2 No Sol3 Check for Precipitation Run Cell-Free Controls Q2->Sol3 Yes

Caption: Troubleshooting logic for inconsistent cell viability results.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathways modulated by this compound.

References

Troubleshooting Erizepine solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erizepine. The following information is designed to address common challenges, particularly those related to solubility, that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a research compound belonging to the dibenzazepine class.[1][2] Its chemical structure and properties are summarized below.

PropertyValue
Molecular FormulaC₂₀H₂₂N₂
Molecular Weight290.4 g/mol
IUPAC Name8,18-dimethyl-8,18-diazatetracyclo[13.5.0.0²,⁷.0⁹,¹⁴]icosa-1(15),2,4,6,9,11,13-heptaene[1]
Physical AppearanceOff-white to light yellow crystalline powder

Q2: I am having trouble dissolving this compound. What are its solubility characteristics?

SolventSolubility (mg/mL) - Hypothetical Data
DMSO> 50
Ethanol~10-20
Methanol~5-10
Water< 0.1
PBS (pH 7.4)< 0.1

Q3: My this compound solution is precipitating when I dilute it into my aqueous experimental buffer. What can I do?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Reduce the Stock Solution Concentration: Lowering the concentration of your initial stock solution in the organic solvent can prevent it from exceeding its solubility limit when diluted.

  • Use an Intermediate Dilution Step: Instead of diluting directly into your final aqueous buffer, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then transfer this intermediate dilution into the final aqueous medium.

  • Increase the Final Volume: By increasing the total volume of your final aqueous solution, you lower the final concentration of the compound, which may keep it in solution.

  • Gentle Warming and Sonication: Gently warming the solution (if the compound's stability allows) or using a sonicator can help to redissolve small amounts of precipitate and improve dissolution.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the chosen solvent.

Possible Cause: The selected solvent may not be appropriate for this compound, or the concentration is too high.

Troubleshooting Steps:

  • Verify Solvent Choice: Based on the typical solubility profile, start with a strong organic solvent like DMSO.

  • Decrease Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.

  • Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) while vortexing. Caution: Verify the thermal stability of this compound before heating.

  • Sonication: Use a bath sonicator to aid in the dissolution process.

Issue 2: Inconsistent results in biological assays.

Possible Cause: The compound may be precipitating out of the cell culture medium or assay buffer over time, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Before and after your experiment, visually inspect your plates or tubes for any signs of precipitation.

  • Solubility in Final Medium: Prepare your final working concentration of this compound in the cell culture medium or assay buffer and let it sit for the duration of your experiment. Check for precipitation at the end of the incubation period.

  • Consider Solubilizing Agents: If direct dissolution is problematic, consider using solubilizing agents. However, always run appropriate vehicle controls to ensure the agent itself does not affect your experimental results. Common options include:

    • Co-solvents: Using a small percentage of a water-miscible organic solvent like ethanol or DMSO in your final solution.[3][4]

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

    • Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Methodology:

  • Calculate the required mass of this compound for your desired volume and concentration (Molarity = moles/liter; moles = mass/molecular weight). For 1 mL of a 10 mM stock solution of this compound (MW = 290.4 g/mol ):

    • Mass = 10 mmol/L * 0.001 L * 290.4 g/mol = 2.904 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer for a biological experiment, minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Methodology:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required. Aim to keep the final DMSO concentration in your assay below 0.5% (v/v) to avoid solvent-induced toxicity.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to vortex for another 30 seconds.

  • Visually inspect for any signs of precipitation before use.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues cluster_troubleshooting Troubleshooting Steps start Start: Dissolve this compound dissolved Is the compound fully dissolved? start->dissolved precipitate Does it precipitate upon aqueous dilution? dissolved->precipitate Yes change_solvent Try a stronger organic solvent (e.g., DMSO) dissolved->change_solvent No success Proceed with experiment precipitate->success No intermediate_dilution Use an intermediate dilution step precipitate->intermediate_dilution Yes fail Consult further technical support decrease_conc Lower the stock concentration change_solvent->decrease_conc heat_sonicate Apply gentle heat or sonication decrease_conc->heat_sonicate heat_sonicate->dissolved use_solubilizer Consider co-solvents or cyclodextrins intermediate_dilution->use_solubilizer use_solubilizer->precipitate use_solubilizer->fail

Caption: A workflow for troubleshooting this compound solubility issues.

Generic_Signaling_Pathway Generic Cell Signaling Pathway This compound This compound (Research Compound) Receptor Cell Surface Receptor This compound->Receptor Binds to/Modulates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Gene Expression TF->Gene_Expression Regulates Nucleus->Gene_Expression Cell_Response Cellular Response Gene_Expression->Cell_Response

Caption: A generic signaling pathway potentially modulated by a research compound.

References

Reducing Erizepine toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Erizepine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing and reducing this compound-related toxicity in animal models. The following troubleshooting guides and FAQs are based on preclinical data and established mechanisms of tyrosine kinase inhibitor (TKI) toxicity.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Q1: What should I do if my animal model shows signs of acute cardiac distress (e.g., lethargy, respiratory distress, cyanosis) shortly after this compound administration?

A1: Acute cardiac distress is a serious adverse event.

  • Immediate Action: Euthanize the animal according to your institution's approved IACUC protocol to prevent suffering. Collect blood and tissue samples immediately for post-mortem analysis if your experimental design allows.

  • Dose Evaluation: The administered dose may have exceeded the maximum tolerated dose (MTD). Consider performing a dose de-escalation study to find a therapeutic window with minimal toxicity.[1]

  • Review Formulation: Ensure the drug vehicle is not contributing to the toxicity. Run a control group with the vehicle alone.

  • Consider Cardioprotective Co-treatment: For future experiments, consider pre-treating animals with a cardioprotective agent. Agents like dexrazoxane (an iron chelator) and carvedilol have shown efficacy in mitigating cardiotoxicity from other anti-cancer agents.[2][3]

Q2: My long-term study shows a progressive decline in Left Ventricular Ejection Fraction (LVEF) in the this compound-treated group. What are my next steps?

A2: A progressive decline in LVEF is a key indicator of chronic cardiotoxicity.[4][5]

  • Confirm Findings: Ensure the LVEF changes are statistically significant compared to the control group. Echocardiography in non-sedated rodents is preferred to avoid confounding effects from anesthesia.

  • Analyze Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) and N-terminal pro-brain natriuretic peptide (NT-proBNP). A sustained elevation of these markers confirms myocardial injury.

  • Histopathology: At the study endpoint, perform a detailed histopathological analysis of heart tissue. Look for signs of cardiomyocyte apoptosis, myofibrillar degeneration, and fibrosis.

  • Investigate Mitigation Strategies: This is an ideal model to test the efficacy of cardioprotective co-treatments. Refer to the data in Table 2 and the methodology in Protocol 2 for guidance.

Q3: I've observed elevated liver enzymes (ALT/AST) in my animal models. Is this expected with this compound?

A3: Yes, hepatotoxicity is a known, though less common, side effect of many TKIs.

  • Assess Severity: Determine the grade of liver injury based on the enzyme levels. Most TKI-induced liver injuries are mild and reversible.

  • Monitor Trends: Liver enzyme elevations with TKIs often occur within the first two months of treatment. Monitor these levels regularly. If they continue to rise or are accompanied by elevated bilirubin, it may indicate severe liver injury.

  • Dose Adjustment: TKI-induced hepatotoxicity is often dose-related. A dose reduction may resolve the enzyme elevations.

  • Rule out Other Causes: Ensure that the observed hepatotoxicity is not due to other factors, such as liver metastases in your tumor model or interactions with other administered drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: this compound's cardiotoxicity is believed to stem from both "on-target" and "off-target" effects, a common issue with TKIs. The primary mechanism involves the off-target inhibition of crucial kinases in cardiomyocytes, such as VEGFR and PDGFR, which are vital for cell survival and function. This inhibition can disrupt downstream pro-survival pathways like PI3K/Akt, leading to mitochondrial dysfunction and cardiomyocyte apoptosis.

Q2: What are the recommended cardiac monitoring procedures for animals treated with this compound?

A2: Comprehensive cardiac monitoring is crucial. We recommend a multi-pronged approach:

  • Functional Assessment: Perform serial echocardiography to measure LVEF, fractional shortening (FS), and other cardiac dimensions. Myocardial strain imaging can be a more sensitive tool for detecting early cardiac injury.

  • Serum Biomarkers: Collect blood at regular intervals to monitor cardiac troponins and NT-proBNP.

  • Electrocardiography (ECG): Monitor for arrhythmias and QT interval prolongation, which can be signs of TKI-induced cardiotoxicity.

Q3: Can this compound toxicity be mitigated without compromising its anti-tumor efficacy?

A3: This is a key goal in cardio-oncology. Several strategies are being explored:

  • Cardioprotective Agents: Co-administration of agents that do not interfere with this compound's anti-tumor pathway but protect the heart. For example, some studies show that antioxidants like quercetin may mitigate cardiotoxicity.

  • Targeted Delivery: Encapsulating this compound in liposomal or nanoparticle formulations can reduce systemic exposure and limit uptake by non-target tissues like the heart.

  • Dosing Schedule Optimization: Adjusting the dosing schedule (e.g., 3 weeks on, 1 week off) may allow for cardiac recovery while maintaining therapeutic levels in the tumor.

Data Presentation

Table 1: Dose-Dependent Cardiotoxicity of this compound in a Rat Model

Data represents mean values at 6 weeks post-treatment initiation (n=8 per group).

Dose Group (mg/kg/day)Change in LVEF from Baseline (%)Serum cTnI (ng/mL)Serum NT-proBNP (pg/mL)
Vehicle Control-1.20.0545
This compound (25 mg/kg)-5.80.25150
This compound (50 mg/kg)-15.20.88420
This compound (100 mg/kg)-28.52.15980

Table 2: Efficacy of Cardioprotective Co-treatment with Dexrazoxane

Data represents mean values at 6 weeks post-treatment with this compound at 50 mg/kg/day (n=8 per group).

Treatment GroupChange in LVEF from Baseline (%)Serum cTnI (ng/mL)Incidence of Myofibrillar Degeneration
Vehicle Control-1.10.060%
This compound Only-14.90.9175%
Dexrazoxane Only-0.90.050%
This compound + Dexrazoxane-4.50.2112.5%

Experimental Protocols

Protocol 1: Assessment of Cardiotoxicity in a Rodent Model

  • Animal Model: Use male Sprague-Dawley rats (7-8 weeks old). Allow animals to acclimate for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to a vehicle control group and at least three this compound dose groups (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 6 weeks).

  • Baseline Measurements: Before initiating treatment, perform baseline echocardiography on all animals to measure LVEF and other cardiac parameters. Collect a baseline blood sample via tail vein for biomarker analysis.

  • In-life Monitoring:

    • Monitor animal weight and clinical signs of toxicity daily.

    • Perform echocardiography at regular intervals (e.g., every 2 weeks).

    • Collect blood samples weekly or bi-weekly for biomarker analysis (cTnI, NT-proBNP).

  • Terminal Procedures:

    • At the study endpoint, perform a final echocardiogram and blood collection.

    • Euthanize animals according to approved IACUC protocols.

    • Harvest hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis.

Protocol 2: Evaluation of a Mitigating Agent (e.g., Dexrazoxane) for this compound-Induced Cardiotoxicity

  • Animal Model & Acclimation: As described in Protocol 1.

  • Group Allocation (n=8 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 50 mg/kg/day, oral gavage)

    • Group 3: Dexrazoxane (e.g., 60 mg/kg, intraperitoneal injection, 30 min before this compound)

    • Group 4: this compound + Dexrazoxane

  • Drug Administration: Administer treatments as described above for the study duration (e.g., 6 weeks).

  • Monitoring and Analysis: Follow steps 4-6 as outlined in Protocol 1, comparing the endpoints between all four groups to determine if Dexrazoxane significantly mitigates the cardiotoxic effects of this compound.

Visualizations

Erizepine_Signaling_Pathway cluster_tumor Tumor Cell cluster_cardio Cardiomyocyte TPK1 TPK1 Prolif Proliferation & Survival TPK1->Prolif On-Target Pathway VEGFR VEGFR/ PDGFR PI3K PI3K/Akt Pathway VEGFR->PI3K Apoptosis Apoptosis & Toxicity VEGFR->Apoptosis Toxicity Pathway Mito Mitochondrial Integrity PI3K->Mito Survival Cell Survival Mito->Survival This compound This compound This compound->TPK1 Inhibition (Therapeutic Effect) This compound->VEGFR Off-Target Inhibition

Caption: this compound's dual effect: therapeutic inhibition and off-target toxicity.

Experimental_Workflow start Start: Animal Acclimation baseline Baseline Measurements (Echo, Blood Sample) start->baseline random Randomization into Treatment Groups baseline->random treat Daily Dosing (this compound +/- Mitigating Agent) random->treat monitor In-Life Monitoring (Weight, Clinical Signs, Echo) treat->monitor monitor->treat Repeat for Study Duration data Endpoint Data Collection (Final Echo, Blood) monitor->data necropsy Necropsy & Tissue Harvest (Heart for Histopathology) data->necropsy analysis Data Analysis (Statistics, Pathology Report) necropsy->analysis end End of Study analysis->end

Caption: Workflow for an in vivo study assessing this compound-induced toxicity.

Troubleshooting_Tree start Unexpected Toxicity Observed q1 What is the Onset? start->q1 acute Acute (<24h post-dose) q1->acute Acute chronic Chronic (Days to Weeks) q1->chronic Chronic acute_cause Potential Cause: Exceeded MTD or Formulation Issue acute->acute_cause chronic_q What are the Signs? chronic->chronic_q acute_action Action: - Perform dose de-escalation - Check vehicle toxicity - Euthanize if severe acute_cause->acute_action cardiac_signs Cardiac: ↓LVEF, ↑Biomarkers chronic_q->cardiac_signs Cardiac hepatic_signs Hepatic: ↑ALT/AST chronic_q->hepatic_signs Hepatic cardiac_cause Cause: Cumulative Cardiotoxicity cardiac_signs->cardiac_cause hepatic_cause Cause: Dose-dependent Hepatotoxicity hepatic_signs->hepatic_cause cardiac_action Action: - Confirm with biomarkers - Test mitigating agents - Histopathology cardiac_cause->cardiac_action hepatic_action Action: - Monitor enzyme trends - Consider dose reduction - Rule out other causes hepatic_cause->hepatic_action

Caption: Decision tree for troubleshooting this compound-related toxicity.

References

Improving Erizepine stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Erizepine Technical Support Center

Welcome to the this compound Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: this compound is most stable when stored as a lyophilized powder at -20°C or -80°C, protected from light. For stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO). Prepare solutions at a concentration of 10-50 mM, aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -80°C. Under these conditions, the DMSO stock solution is stable for up to 6 months. Avoid using water or phosphate-buffered saline (PBS) for long-term stock solutions due to the risk of hydrolysis.

Q2: My this compound stock solution in DMSO shows precipitation after being stored at -20°C. What should I do?

A2: Precipitation can occur if the solution was not fully dissolved initially or if the concentration is too high for storage at -20°C. To resolve this, gently warm the vial to room temperature (or in a 37°C water bath for no more than 5 minutes) and vortex thoroughly to redissolve the compound. For future storage, consider using a lower concentration or storing the aliquots at -80°C, which generally improves solubility and stability.

Q3: I am observing a progressive loss of this compound's inhibitory activity in my aqueous-based cell culture assays. What is the likely cause?

A3: This is a common sign of this compound degradation in aqueous media. This compound is susceptible to hydrolysis, especially at non-neutral pH. The half-life of this compound in aqueous buffers like PBS or cell culture media at 37°C is significantly shorter than in DMSO. For long-duration experiments (>12 hours), we recommend replenishing the this compound-containing media every 12-24 hours to maintain a consistent effective concentration. Refer to the stability data in Table 2 for more details on pH-dependent stability.

Q4: How can I minimize the degradation of this compound when preparing my working solutions in aqueous buffers?

A4: To minimize degradation, prepare aqueous working solutions immediately before use. Dilute the DMSO stock solution directly into your final assay buffer or media, ensuring rapid and thorough mixing. Avoid preparing large batches of aqueous solutions for future use. If your experimental setup is sensitive to oxidation, consider degassing the buffer and supplementing it with antioxidants. See Table 3 for the effects of common antioxidants on this compound stability.

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes. This compound is light-sensitive. Both the lyophilized powder and solutions should be protected from direct light. Use amber-colored vials or wrap tubes in aluminum foil. Additionally, this compound is a potent kinase inhibitor and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions to help you design and troubleshoot your experiments.

Table 1: Stability of 10 mM this compound in Anhydrous DMSO

Storage Temperature% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months
-80°C >99%>99%99%
-20°C >99%98%95%
4°C 95%88%75%
25°C (Room Temp) 85%65%40%

Table 2: Effect of pH on this compound Half-Life (t½) in Aqueous Buffer at 37°C

Buffer (50 mM)pHHalf-Life (t½) in Hours
Citrate Buffer5.0~36 hours
Phosphate Buffer (PBS)7.4~18 hours
Tris Buffer8.5~6 hours

Table 3: Impact of Additives on this compound Stability in PBS (pH 7.4) at 37°C after 24 hours

Condition% this compound Remaining
Control (No Additives) 45%
+ 100 µM Ascorbic Acid 78%
+ 1 mM Dithiothreitol (DTT) 65%
+ 5% Bovine Serum Albumin (BSA) 55%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.

  • Calculation: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you have 10 µmol. To make a 10 mM solution, add 1 mL of DMSO).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication can be used if necessary.

  • Aliquoting: Dispense the solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Record the concentration and date on each tube.

Protocol 2: HPLC Method for Assessing this compound Stability

This protocol provides a general method to quantify this compound and its degradation products.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Linear gradient from 90% to 10% B

    • 18-22 min: Hold at 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve using freshly prepared this compound solutions of known concentrations.

    • At each time point of your stability study, take an aliquot of your sample.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

    • Inject the sample onto the HPLC system.

    • Calculate the peak area of this compound. The appearance of new peaks indicates the formation of degradation products.

    • Determine the concentration of the remaining this compound by comparing its peak area to the standard curve.

Visual Guides

Erizepine_Workflow start Start: Receive Lyophilized this compound acclimate Acclimate Vial to Room Temperature start->acclimate prepare_stock Prepare 10 mM Stock in Anhydrous DMSO acclimate->prepare_stock aliquot Aliquot into Single-Use Tubes (Protect from Light) prepare_stock->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Single Aliquot for Use store->thaw For each experiment dilute Prepare Working Solution in Aqueous Buffer (Just-in-Time) thaw->dilute experiment Use in Experiment (e.g., Cell Assay) dilute->experiment end End of Workflow experiment->end Troubleshooting_Guide issue Issue Observed: Loss of Activity or Precipitation q_precip Is there visible precipitation? issue->q_precip sol_precip Warm gently (37°C) and vortex. Store at -80°C or use lower concentration. q_precip->sol_precip Yes q_aq Is the issue in an aqueous working solution? q_precip->q_aq No end Contact Technical Support if issue persists sol_precip->end sol_aq Degradation likely. Prepare fresh solutions before use. Replenish media in long-term assays. q_aq->sol_aq Yes q_stock Is the issue in the DMSO stock solution? q_aq->q_stock No sol_aq->end sol_stock Check storage conditions (must be -80°C). Avoid repeated freeze-thaw cycles. Assess purity via HPLC. q_stock->sol_stock Yes q_stock->end No sol_stock->end Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->ERK

Erizepine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Erizepine in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the HER2 signaling pathway. It exerts its effects by blocking the phosphorylation of key downstream kinases such as AKT and ERK. This inhibition ultimately leads to decreased cell proliferation and can induce apoptosis in cancer cells that overexpress HER2.

Q2: Which cell lines are recommended for use with this compound?

A2: Cell lines with documented HER2 overexpression are ideal for studying the effects of this compound. Commonly used models include SK-BR-3 and BT-474 breast cancer cell lines. It is crucial to verify the HER2 expression level of your chosen cell line before initiating experiments.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium.

Troubleshooting Guide

High background, poor standard curves, and high variability between replicates are common issues encountered during this compound assays.[1][2] This guide provides potential causes and solutions to help you troubleshoot your experiments.

Problem Possible Cause Solution
High Background Signal Insufficient washingIncrease the number of wash steps and the soaking time between washes.
Antibody concentration too highOptimize the concentration of the primary and/or secondary antibody through titration.
Ineffective blockingTry a different blocking agent or extend the blocking incubation time.
Weak or No Signal Reagents not at room temperatureAllow all reagents to equilibrate to room temperature for at least 15-20 minutes before use.
Incorrect antibody pairingEnsure the secondary antibody is compatible with the primary antibody's host species.
This compound degradationUse freshly prepared this compound dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
High Variability Between Replicates Inconsistent pipettingUse calibrated pipettes and ensure consistent technique across all wells.[1]
Edge effectsAvoid using the outer wells of the microplate, or fill them with a buffer to maintain a consistent temperature and humidity environment.
Cell seeding density is not uniformEnsure cells are evenly distributed in the wells by gently swirling the plate after seeding.
Poor Standard Curve Incorrect dilution seriesDouble-check all calculations and ensure accurate serial dilutions of the standard.
Standard has degradedPrepare fresh standards for each assay and store them according to the manufacturer's instructions.

Experimental Protocols

Cell-Based ELISA for Measuring this compound's Inhibitory Effect on HER2 Phosphorylation

This protocol describes a method for quantifying the inhibitory effect of this compound on the phosphorylation of the HER2 protein in a cell-based format.

Materials:

  • 96-well, clear-bottom cell culture plates

  • HER2-overexpressing cell line (e.g., SK-BR-3)

  • Cell culture medium

  • This compound

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in PBS)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated HER2 (p-HER2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HER2-overexpressing cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂.

  • This compound Treatment: Treat the cells with a serial dilution of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Fixation: After treatment, remove the media and fix the cells with the fixing solution for 20 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Quenching: Add the quenching solution to each well and incubate for 20 minutes at room temperature to block endogenous peroxidases.

  • Blocking: Wash the wells and add blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Add the diluted primary antibody against p-HER2 and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the wells and add the TMB substrate. Incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Visualizations

This compound's Mechanism of Action

Erizepine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS This compound This compound This compound->HER2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ELISA_Workflow A Seed Cells B This compound Treatment A->B C Fixation & Permeabilization B->C D Blocking C->D E Primary Antibody Incubation (Anti-p-HER2) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Substrate Addition (TMB) F->G H Read Absorbance @ 450nm G->H Troubleshooting_Flow Start Assay Issue? High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? Start->Weak_Signal High_Var High Variability? Start->High_Var Sol_Wash Increase Washes High_BG->Sol_Wash Yes Sol_Ab Optimize Antibody Conc. High_BG->Sol_Ab Yes Weak_Signal->Sol_Ab Yes Sol_Temp Equilibrate Reagents Weak_Signal->Sol_Temp Yes Sol_Pipette Check Pipetting High_Var->Sol_Pipette Yes

References

Overcoming Erizepine resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eribulin and encountering resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is Eribulin and what is its primary mechanism of action?

A1: Eribulin is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] It is a microtubule dynamics inhibitor with a unique mechanism of action. Unlike other tubulin-targeting agents, Eribulin inhibits microtubule polymerization without affecting depolymerization and sequesters tubulin into non-functional aggregates.[1][3] This disruption of microtubule dynamics leads to G2/M cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[3]

Q2: We are observing a decrease in the cytotoxic effect of Eribulin in our cancer cell line over time. What are the common mechanisms of acquired resistance to Eribulin?

A2: Acquired resistance to Eribulin in cancer cells can arise from several mechanisms:

  • Overexpression of Drug Efflux Pumps: Increased expression of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), can actively transport Eribulin out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Tubulin Isotypes: Overexpression of specific β-tubulin isotypes, such as βIII-tubulin (TUBB3), has been associated with reduced sensitivity to Eribulin.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and proliferation, such as the MAPK, STAT3, and Akt pathways, can counteract the cytotoxic effects of Eribulin.

  • Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as p53, Bcl-2, and p21, can contribute to resistance by allowing cancer cells to evade Eribulin-induced cell death.

Q3: Are there known biomarkers that can predict resistance to Eribulin?

A3: While research is ongoing, several potential biomarkers for Eribulin resistance have been identified. High expression levels of P-gp and βIII-tubulin are associated with lower drug sensitivity. Additionally, the mutational status of genes in key signaling pathways, such as PIK3CA and PTEN, may influence the response to Eribulin, particularly when used in combination therapies. Further investigation into genomic and proteomic profiles of resistant cells is needed to establish definitive predictive biomarkers.

Troubleshooting Guides

Problem 1: Decreased Eribulin Efficacy in an In Vitro Cell Viability Assay
Possible Cause Troubleshooting Step
P-gp Overexpression 1. Verify P-gp Expression: Perform Western blot or qPCR to compare P-gp levels in your resistant cell line versus the parental, sensitive cell line. 2. Co-treatment with a P-gp Inhibitor: Treat the resistant cells with Eribulin in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity is restored.
Altered Tubulin Isotype Expression 1. Analyze Tubulin Isotype Profile: Use Western blot or mass spectrometry to assess the expression levels of different β-tubulin isotypes, particularly TUBB3. 2. Consider Alternative Microtubule Agents: If TUBB3 is overexpressed, test the efficacy of other microtubule-targeting agents that are less affected by this isotype.
Activation of Survival Pathways 1. Profile Key Signaling Pathways: Use Western blot or phospho-protein arrays to examine the activation status (phosphorylation) of key proteins in the MAPK, Akt, and STAT3 pathways. 2. Combination Therapy: Based on the activated pathway, consider co-treating with a specific inhibitor (e.g., an mTOR inhibitor if the Akt pathway is hyperactive).
Experimental Error 1. Verify Drug Concentration and Purity: Confirm the concentration and integrity of your Eribulin stock solution. 2. Check Cell Line Integrity: Ensure the cell line has not been contaminated or undergone significant genetic drift. Perform cell line authentication. 3. Optimize Assay Conditions: Review and optimize incubation times, cell seeding density, and reagent concentrations for your specific cell line.
Data Presentation: Eribulin Combination Therapies

The following table summarizes preclinical and clinical findings on combination strategies to overcome Eribulin resistance.

Combination AgentCancer TypeKey FindingsReference
Gemcitabine Triple-Negative Breast Cancer (TNBC)Synergistic induction of tumor cell death. Showed promising activity in a Phase II trial.
mTOR Inhibitor (RAD001) TNBC and HER2+ Breast CancerSynergistic growth inhibition and reversal of pAkt feedback response.
Antiangiogenic Agents (e.g., Anlotinib, Apatinib) HER2-Negative Metastatic Breast CancerCombination significantly improved Disease Control Rate (DCR) and Progression-Free Survival (PFS).
Immunotherapy (Checkpoint Inhibitors) HER2-Negative Breast CancerA three-drug combination including an HDAC inhibitor and dual checkpoint inhibitors showed notable responses.

Experimental Protocols & Workflows

Protocol 1: Assessment of P-glycoprotein (P-gp) Mediated Drug Efflux

Objective: To determine if increased P-gp activity contributes to Eribulin resistance.

Methodology:

  • Cell Culture: Culture both Eribulin-sensitive (parental) and Eribulin-resistant cells to 70-80% confluency.

  • Rhodamine 123 Accumulation Assay:

    • Incubate cells with the P-gp substrate Rhodamine 123 (a fluorescent dye) in the presence or absence of a P-gp inhibitor (e.g., 10 µM Verapamil).

    • After a 30-60 minute incubation, wash the cells with ice-cold PBS.

    • Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the cells by flow cytometry.

  • Data Analysis: A lower accumulation of Rhodamine 123 in the resistant cells compared to the parental cells, which is reversed by the P-gp inhibitor, indicates increased P-gp mediated efflux.

Workflow for Investigating Eribulin Resistance

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Therapeutic Strategy A Decreased Eribulin Efficacy B P-gp Overexpression? A->B C Tubulin Isotype Alteration? A->C D Survival Pathway Activation? A->D E Western Blot/qPCR for P-gp B->E F Rhodamine 123 Efflux Assay B->F G Western Blot for βIII-tubulin C->G H Phospho-protein Array (MAPK, Akt) D->H I Combination with P-gp Inhibitor F->I J Test Alternative Tubulin Binders G->J K Combination with Pathway Inhibitor H->K

Caption: Workflow for troubleshooting Eribulin resistance.

Signaling Pathways in Eribulin Resistance

A key mechanism of resistance involves the activation of pro-survival signaling pathways that can counteract the cytotoxic effects of Eribulin. The diagram below illustrates the interplay between the PI3K/Akt and MAPK pathways, which are often dysregulated in resistant cancer cells.

G cluster_resistance Resistance Mechanisms Eribulin Eribulin Microtubules Microtubules Eribulin->Microtubules inhibits G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Akt->Apoptosis inhibits mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Survival->Apoptosis inhibits Pgp P-gp Efflux Pump Pgp->Eribulin effluxes

Caption: Signaling pathways involved in Eribulin resistance.

References

Technical Support Center: Minimizing Erizepine Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of Erizepine and other poorly soluble small molecules in cell culture media. By understanding the factors that influence solubility and implementing the troubleshooting strategies outlined below, researchers can ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. What is happening?

A1: This common phenomenon, often referred to as "crashing out," occurs when a compound that is stable in a high-concentration organic solvent stock (like DMSO) is rapidly introduced into an aqueous environment where it has low solubility. This "solvent shock" causes the compound to rapidly come out of solution and form a precipitate. The calculated XLogP3-AA of this compound is 3.5, which suggests it is a hydrophobic compound with likely low aqueous solubility.

Q2: What are the primary factors that contribute to this compound precipitation in culture media?

A2: Several factors can lead to the precipitation of small molecules like this compound in your experiments:

  • High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used.

  • Solvent Shock: As described above, the rapid dilution of a DMSO stock into an aqueous medium can cause the compound to precipitate.

  • Media Composition: Components within the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH, can interact with this compound and reduce its solubility.[1]

  • Temperature: Changes in temperature can affect solubility. While warming can sometimes help dissolve a compound, some substances are less soluble at higher temperatures. It is crucial to use pre-warmed media (37°C) when preparing your final dilutions.[2]

  • pH of the Medium: The pH of standard cell culture media (typically around 7.4) can influence the ionization state of a compound, which in turn affects its solubility.

Q3: How can I prevent my this compound from precipitating?

A3: Here are several strategies to minimize precipitation:

  • Optimize Your Dilution Method: Instead of adding your concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed media, and then add this to your final volume.[3]

  • Lower the Final DMSO Concentration: While DMSO is an excellent solvent for many nonpolar compounds, it can be toxic to cells at higher concentrations. Aim to keep the final DMSO concentration in your culture medium at or below 0.1% (v/v) and never exceed 0.5% (v/v).[3]

  • Use a Co-solvent or Solubilizing Agent: For particularly challenging compounds, consider using a biocompatible co-solvent or a solubilizing agent.

  • Test Different Media Formulations: The solubility of a compound can vary between different types of cell culture media due to their unique compositions.

  • Determine the Maximum Soluble Concentration: Before conducting your experiments, it is essential to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium and conditions.

Troubleshooting Guide

Issue: Precipitate Observed in this compound-Treated Wells

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.

G start Precipitation Observed check_stock 1. Check Stock Solution (10 mM in DMSO) start->check_stock stock_clear Is the stock solution clear? check_stock->stock_clear stock_precipitate Precipitate in stock stock_clear->stock_precipitate No check_dilution 2. Review Dilution Method stock_clear->check_dilution Yes remake_stock Action: Remake stock solution. Consider gentle warming or sonication. stock_precipitate->remake_stock direct_dilution Was the stock added directly to the final media volume? check_dilution->direct_dilution yes_direct Yes direct_dilution->yes_direct Yes no_direct No direct_dilution->no_direct No serial_dilution Action: Use serial dilution. Create an intermediate dilution first. yes_direct->serial_dilution check_concentration 3. Evaluate Final Concentration no_direct->check_concentration concentration_high Is the final concentration higher than the determined solubility limit? check_concentration->concentration_high yes_high Yes concentration_high->yes_high Yes no_high No concentration_high->no_high No lower_concentration Action: Lower the final concentration or determine the solubility limit. yes_high->lower_concentration check_media 4. Assess Media Conditions no_high->check_media media_cold Was the media pre-warmed to 37°C? check_media->media_cold no_warm No media_cold->no_warm No yes_warm Yes media_cold->yes_warm Yes warm_media Action: Always use pre-warmed media. no_warm->warm_media further_optimization Further Optimization yes_warm->further_optimization G cluster_0 Preparation cluster_1 Incubation & Observation cluster_2 Analysis A Prepare serial dilutions of This compound in DMSO B Add dilutions to pre-warmed media in a 96-well plate A->B C Incubate at 37°C B->C D Visually inspect for precipitation at 0, 2, 6, 24h C->D E Examine under a microscope D->E F Identify highest concentration that remains clear E->F

References

Validation & Comparative

Validating Erizepine Efficacy in Primary Tumor Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Erizepine" did not yield specific results for a compound of that name in the context of cancer treatment. It is possible that "this compound" is a novel, less-documented compound or a potential misspelling of a known therapeutic agent.

However, extensive research exists for Eribulin , a structurally simplified, synthetic analog of the marine natural product halichondrin B. Eribulin is a microtubule-destabilizing agent with significant antitumor properties and is approved for the treatment of certain types of breast cancer and liposarcoma. This guide will, therefore, focus on the efficacy of Eribulin in primary tumor cells, presenting a comparative analysis based on available experimental data, with the understanding that this may be the intended subject of inquiry. Should "this compound" be a distinct entity, we welcome further clarification to refine this guide.

Comparative Efficacy of Eribulin in Preclinical Models

Eribulin has demonstrated potent anticancer activity in various preclinical models, including those utilizing primary tumor cells and patient-derived xenografts. Its efficacy is often compared with other microtubule-targeting agents like paclitaxel and vinblastine.

Table 1: Comparative In Vivo Efficacy of Eribulin in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%) vs. Control
Eribulin 0.125>95%
0.5>95%
Paclitaxel 0.125No measurable effect
0.554.6%
Vinblastine 0.12535.5%
0.573.3%

Data derived from a study on human HNSCC orthotopic xenograft models using OLC-01 cells.[1]

The data clearly indicates that Eribulin exhibits significantly higher tumor growth inhibition at much lower concentrations compared to paclitaxel and vinblastine in this specific cancer model.[1]

Mechanism of Action: Beyond Microtubule Dynamics

Eribulin's primary mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. However, recent studies have unveiled a novel immunomodulatory role, particularly in enhancing the antitumor activity of Natural Killer (NK) cells.

In bladder cancer models, low-dose Eribulin has been shown to promote the infiltration and activation of NK cells within the tumor microenvironment.[2] This challenges the traditional view of chemotherapy as being solely immunosuppressive.[2]

Signaling Pathway: Eribulin-Mediated NK Cell Activation

Eribulin_NK_Cell_Activation Eribulin Eribulin TumorMicroenvironment Tumor Microenvironment Eribulin->TumorMicroenvironment Modulates NK_Cells Intratumoral NK Cells TumorMicroenvironment->NK_Cells Influences AntiTumor_NK Anti-tumor CD49a+ CD103+ NK Subset (ieILC1-like) NK_Cells->AntiTumor_NK Promotes shift towards Dysfunctional_NK Dysfunctional NR4A2-expressing CD49a- NK Subset NK_Cells->Dysfunctional_NK Diminishes ExhaustionMarkers Reduced Expression of Exhaustion Markers (PD-1, CD73) NK_Cells->ExhaustionMarkers Leads to TumorCellLysis Enhanced Tumor Cell Lysis AntiTumor_NK->TumorCellLysis

Caption: Eribulin's immunomodulatory effect on NK cells.

Experimental Protocols

In Vivo Tumor Growth Inhibition Assay

  • Cell Line: OLC-01 human head and neck squamous cell carcinoma cells.

  • Animal Model: NOD-SCID mice.

  • Procedure:

    • OLC-01 cells are implanted orthotopically into the mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • Eribulin, paclitaxel, or vinblastine is administered intravenously or intraperitoneally at the specified doses.[1]

    • Tumor volume is measured at regular intervals.

    • At the end of the study, tumors are excised and weighed.

  • Endpoint: Percentage of tumor growth inhibition is calculated by comparing the tumor volume/weight in the treatment groups to the control group.

NK Cell Activation Analysis by Flow Cytometry

  • Sample: Primary patient-derived intratumoral NK cells from bladder cancer samples.

  • Procedure:

    • Tumor samples are dissociated into single-cell suspensions.

    • Cells are treated with low-dose Eribulin in vitro.

    • Cells are stained with a panel of fluorescently labeled antibodies against NK cell markers (e.g., CD49a, CD103, NR4A2, PD-1, CD73).

    • Stained cells are analyzed using a flow cytometer to quantify the different NK cell subsets and the expression levels of exhaustion markers.

  • Endpoint: Changes in the proportions of anti-tumor versus dysfunctional NK cell subsets and the mean fluorescence intensity of exhaustion markers.

Experimental Workflow: Validating Eribulin's Efficacy in Primary Tumor Cells

Eribulin_Validation_Workflow start Start: Hypothesis Eribulin has efficacy in primary tumor cells in_vitro In Vitro Studies (Primary Tumor Cell Cultures) start->in_vitro in_vivo In Vivo Studies (Patient-Derived Xenografts) start->in_vivo cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity migration Migration & Invasion Assays (e.g., Transwell) in_vitro->migration tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth survival Survival Analysis in_vivo->survival mechanism Mechanism of Action Studies cytotoxicity->mechanism migration->mechanism tumor_growth->mechanism survival->mechanism flow_cytometry Flow Cytometry (NK Cell Subsets) mechanism->flow_cytometry rna_seq RNA Sequencing (Gene Expression Profiling) mechanism->rna_seq conclusion Conclusion: Eribulin demonstrates efficacy through direct cytotoxicity and immune modulation flow_cytometry->conclusion rna_seq->conclusion

Caption: A generalized workflow for validating Eribulin's efficacy.

References

Comparative Analysis of Reserpine and Hydrochlorothiazide for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial topic requested a comparison involving "Erizepine." Following a comprehensive search of scientific literature and drug databases, no registered or investigational drug with this name could be identified. It is presumed that "this compound" may be a fictional name or a typographical error. To fulfill the core requirements of the prompt, this guide provides a comparative analysis of Reserpine , a historically significant antihypertensive agent, and Hydrochlorothiazide , a current standard-of-care thiazide diuretic for hypertension.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two agents supported by experimental data and detailed methodologies.

Overview and Mechanism of Action

Reserpine is an alkaloid extracted from the roots of Rauwolfia serpentina. Its primary antihypertensive effect is achieved by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for transporting monoamines—such as norepinephrine, dopamine, and serotonin—from the cytoplasm into synaptic vesicles in neurons.[1][2] By inhibiting VMAT2, Reserpine leads to the depletion of these neurotransmitters from central and peripheral sympathetic nerve endings.[1] The resulting decrease in norepinephrine reduces sympathetic tone, leading to a lower heart rate, decreased cardiac output, and reduced peripheral vascular resistance, which collectively lower blood pressure.

Hydrochlorothiazide (HCTZ) is a thiazide diuretic and a first-line treatment for hypertension. Its mechanism of action involves the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney. By blocking the reabsorption of sodium and chloride ions, HCTZ increases their excretion in the urine, along with water. This leads to a reduction in plasma volume and cardiac output. With chronic administration, the peripheral vascular resistance also decreases, contributing to its sustained antihypertensive effect.

Signaling Pathway Diagrams

cluster_0 Reserpine Signaling Pathway Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Inactivates Norepinephrine_ves Vesicular Norepinephrine VMAT2->Norepinephrine_ves (Blocked) Vesicle Synaptic Vesicle Norepinephrine_cyto Cytoplasmic Norepinephrine Norepinephrine_cyto->VMAT2 Transport Synaptic_Cleft Synaptic Cleft Norepinephrine_ves->Synaptic_Cleft Exocytosis (Reduced) Adrenergic_Receptor Adrenergic Receptor (Blood Vessel) Synaptic_Cleft->Adrenergic_Receptor Binding (Reduced) Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Activation (Reduced) BP_Lowering Blood Pressure Lowering Vasoconstriction->BP_Lowering Leads to (Reduced)

Caption: Mechanism of action for Reserpine.

cluster_1 Hydrochlorothiazide Signaling Pathway HCTZ Hydrochlorothiazide (HCTZ) NCC Na+/Cl- Cotransporter (NCC) (Distal Convoluted Tubule) HCTZ->NCC Inhibits NaCl_Reabsorption Na+ and Cl- Reabsorption NCC->NaCl_Reabsorption Mediates Urinary_Output Urinary Na+, Cl-, and Water Output NaCl_Reabsorption->Urinary_Output Reduces Plasma_Volume Plasma Volume Urinary_Output->Plasma_Volume Increases Cardiac_Output Cardiac Output Plasma_Volume->Cardiac_Output Decreases BP_Lowering Blood Pressure Lowering Cardiac_Output->BP_Lowering Leads to PVR Peripheral Vascular Resistance (Long-term) PVR->BP_Lowering Decreases

Caption: Mechanism of action for Hydrochlorothiazide.

Data Presentation: Efficacy and Safety

Direct head-to-head monotherapy trials comparing Reserpine and Hydrochlorothiazide are scarce in modern literature. The following tables summarize data from placebo-controlled studies to provide a comparative perspective on their efficacy and safety profiles.

Table 1: Clinical Efficacy in Primary Hypertension
DrugDosageStudy PopulationDurationMean Systolic BP Reduction (vs. Placebo)Mean Diastolic BP Reduction (vs. Placebo)Citation(s)
Reserpine 0.5 mg/day237 participants--7.92 mmHgNot statistically significant
Hydrochlorothiazide 12.5 mg/day11,282 participants8 weeks-6 mmHg-3 mmHg
25 mg/day(in 60 trials)-8 mmHg-3 mmHg
50 mg/day-11 mmHg-5 mmHg

Note: The Reserpine data represents a pooled effect from four randomized controlled trials. The Hydrochlorothiazide data is from a meta-analysis of 33 trials.

Table 2: Comparative Adverse Effects Profile
Adverse Effect ClassReserpineHydrochlorothiazideCitation(s)
Neurological/Psychiatric Drowsiness, dizziness, depression, nightmares, Parkinsonism (at higher doses)Dizziness, headache (less common)
Cardiovascular Bradycardia, hypotension, flushingOrthostatic hypotension, potential for arrhythmias due to electrolyte imbalance
Metabolic Weight gain, hyperprolactinemiaHypokalemia, hyponatremia, hypercalcemia, hyperglycemia, hyperuricemia
Gastrointestinal Nausea, diarrhea, stomach cramps, increased gastric acidNausea, vomiting (less common)
Other Nasal congestion (common), erectile dysfunctionPhotosensitivity, muscle cramps

Experimental Protocols

Protocol 1: VMAT2 Inhibition - Fluorescent Substrate Uptake Assay

This protocol describes a cell-based assay to measure the inhibitory activity of compounds like Reserpine on VMAT2 using a fluorescent substrate.

Objective: To determine the IC₅₀ of a test compound for VMAT2.

Materials:

  • HEK293 cells stably expressing human VMAT2 (HEK-VMAT2).

  • FFN206 (fluorescent VMAT2 substrate).

  • Tetrabenazine (TBZ) or Reserpine (as a positive control inhibitor).

  • 96-well black, clear-bottom plates.

  • Hanks' Balanced Salt Solution (HBSS) with BSA and glucose.

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microplate reader.

Workflow Diagram:

cluster_0 VMAT2 Inhibition Assay Workflow A 1. Seed HEK-VMAT2 cells in 96-well plate B 2. Incubate cells with test compound (e.g., Reserpine) for 30 min A->B C 3. Add fluorescent substrate (FFN206) and incubate for 60 min B->C D 4. Wash cells with PBS to remove extracellular substrate C->D E 5. Measure intracellular fluorescence using a plate reader D->E F 6. Analyze data and calculate IC50 E->F

Caption: Experimental workflow for the VMAT2 fluorescent uptake assay.

Procedure:

  • Cell Plating: Seed HEK-VMAT2 cells into a 96-well black, clear-bottom plate and culture until they reach confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Reserpine) and the positive control (TBZ) in HBSS.

  • Pre-incubation: Remove the culture medium from the wells. Add 180 µL of HBSS containing the desired concentration of the test compound or vehicle control to each well. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 20 µL of FFN206 solution to each well to achieve a final concentration of 1 µM.

  • Uptake Incubation: Incubate the plate for 60 minutes at 37°C, allowing the fluorescent substrate to be transported into the cells via VMAT2.

  • Termination and Wash: Terminate the uptake by aspirating the medium and washing the cells once with ice-cold PBS to remove extracellular FFN206.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation ~400 nm, emission ~505 nm for FFN206).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the data to the vehicle control (100% activity) and a known VMAT2 inhibitor like TBZ (0% activity).

    • Plot the normalized fluorescence against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Na⁺-Cl⁻ Cotransporter (NCC) Inhibition - Radioisotope Uptake Assay

This protocol details a method to assess the inhibitory effect of compounds like Hydrochlorothiazide on NCC activity by measuring the uptake of a radioactive tracer.

Objective: To determine the IC₅₀ of a test compound for NCC.

Materials:

  • HEK293 or similar cells stably expressing human NCC.

  • 24-well cell culture plates.

  • ²²Na⁺ (radioisotope).

  • Pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl).

  • Uptake buffer containing ²²Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1-2 µCi/mL ²²Na⁺).

  • Ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation counter.

  • Protein assay reagents (e.g., BCA kit).

Workflow Diagram:

cluster_1 NCC Inhibition Assay Workflow A 1. Seed HEK-NCC cells in 24-well plate B 2. Pre-incubate cells with test compound (e.g., HCTZ) A->B C 3. Initiate uptake with buffer containing 22Na+ B->C D 4. Terminate uptake by washing with ice-cold buffer C->D E 5. Lyse cells and measure radioactivity with a scintillation counter D->E F 6. Normalize to protein concentration and calculate IC50 E->F

Caption: Experimental workflow for the NCC radioisotope uptake assay.

Procedure:

  • Cell Plating: Seed HEK-NCC cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with a pre-incubation buffer. Then, pre-incubate the cells for 10-15 minutes in the same buffer containing various concentrations of the test compound (e.g., Hydrochlorothiazide) or a vehicle control.

  • Initiate Uptake: Start the ion uptake by replacing the pre-incubation buffer with an uptake buffer containing ²²Na⁺ and the corresponding concentration of the test compound.

  • Terminate Uptake: After a defined period (e.g., 5-10 minutes), terminate the reaction by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement:

    • Transfer an aliquot of the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the lysate to determine the protein concentration for normalization purposes.

  • Data Analysis:

    • Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).

    • Plot the uptake rate against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of NCC activity) by fitting the data to a dose-response curve.

Conclusion

Reserpine and Hydrochlorothiazide effectively lower blood pressure through distinct mechanisms of action. Reserpine's potent sympatholytic effect, achieved via VMAT2 inhibition, contrasts with HCTZ's diuretic and vasodilatory actions mediated by NCC inhibition. While both are effective, their adverse effect profiles differ significantly, with Reserpine being associated with more central nervous system side effects and HCTZ with metabolic and electrolyte disturbances. The choice of agent in a clinical or research setting must consider this trade-off between efficacy and tolerability. The provided experimental protocols offer robust methods for the in vitro characterization of novel inhibitors targeting these respective pathways.

References

Erizepine (Bozepinib): A Comparative Analysis of Target Specificity Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target specificity of the novel anti-tumor agent Bozepinib, initially searched for as Erizepine. Due to the limited availability of comprehensive kinome-wide screening data for Bozepinib, this guide focuses on its currently identified targets and contrasts its specificity profile with that of well-characterized kinase inhibitors: Pazopanib, Dasatinib, and Imatinib. The objective is to offer a clear perspective on Bozepinib's mechanism of action based on available data and to highlight the importance of broad-spectrum kinase profiling in drug development.

Known Targets of Bozepinib

Bozepinib has been identified as a potent anti-tumor compound that induces apoptosis in various cancer cell lines, including breast, colon, and bladder cancer.[1] Its mechanism of action involves the modulation of at least two key proteins:

  • Protein Kinase R (PKR): Bozepinib upregulates and activates the double-stranded RNA-dependent protein kinase (PKR), a key player in the cellular antiviral response and a regulator of apoptosis.[1]

  • Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1): Bozepinib has been shown to increase the expression and activity of NPP1, an enzyme involved in purinergic signaling by hydrolyzing extracellular ATP and other nucleotides.[2]

Comparative Kinase Inhibitor Specificity

To provide a framework for understanding kinase inhibitor specificity, this section presents data from KINOMEscan™ assays for three widely studied kinase inhibitors. This competition binding assay measures the dissociation constant (Kd) of a compound against a large panel of kinases, with a lower Kd value indicating a higher binding affinity.

It is important to note that comprehensive KINOMEscan™ data for Bozepinib is not publicly available at the time of this publication. The following tables for Pazopanib, Dasatinib, and Imatinib are provided to illustrate the level of detail required for a thorough specificity comparison and to serve as a benchmark.

Pazopanib Target Specificity

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit.[3]

Kinase TargetDissociation Constant (Kd) in nM[3]
VEGFR115
VEGFR230
VEGFR347
PDGFRα84
PDGFRβ84
c-Kit74
FGFR1140
FGFR3340
Lck130
c-Src220
Dasatinib Target Specificity

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

Kinase TargetDissociation Constant (Kd) in nM
ABL1<0.5
SRC0.8
LCK1.1
YES11.2
FYN1.6
c-Kit4.2
PDGFRβ16
EPHA21.7
DDR12.5
BTK5.4
Imatinib Target Specificity

Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase, as well as c-Kit and PDGF-R.

Kinase TargetDissociation Constant (Kd) in nM
ABL125
c-Kit100
PDGFRα100
PDGFRβ200
ARG25
DDR1380
NQO2900

Experimental Methodologies

This section details the experimental protocols used to identify and characterize the known targets of Bozepinib, as well as the general methodology for the KINOMEscan™ assay.

Western Blot Analysis for PKR Activation

This protocol is used to determine the phosphorylation status of PKR and its downstream target eIF2α, which indicates PKR activation.

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured to 70-80% confluency. Cells are then treated with Bozepinib at the desired concentration (e.g., 5 µM) for various time points (e.g., 4, 8, 16, 24 hours).

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-PKR, total PKR, phospho-eIF2α, and total eIF2α.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NPP1 Enzyme Activity Assay (ATP, ADP, and AMP Hydrolysis)

This assay measures the ability of Bozepinib to modulate the enzymatic activity of NPP1 by quantifying the hydrolysis of its substrates.

  • Cell Culture and Treatment: Bladder cancer cell lines (e.g., T24, RT4) are treated with Bozepinib at various concentrations (e.g., 3 µM, 6 µM) for 24 hours.

  • Cell Preparation: After treatment, cells are washed three times with a phosphate-free incubation medium.

  • Enzymatic Reaction: The reaction is initiated by adding an incubation medium containing the substrate (2.5 mM ATP or ADP, or 2 mM AMP) to the cells at 37°C.

  • Reaction Termination and Phosphate Measurement: After 30 minutes, an aliquot of the incubation medium is transferred to a tube containing trichloroacetic acid to stop the reaction. The amount of inorganic phosphate released is measured using the malachite green method.

  • Data Analysis: The amount of phosphate released is proportional to the enzyme activity. Results are typically normalized to the protein content of the cells.

KINOMEscan™ Competition Binding Assay

This high-throughput assay platform is used to quantitatively measure the binding of a test compound to a large panel of kinases.

  • Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, which allows for quantification via quantitative PCR (qPCR).

  • Assay Procedure: A panel of kinases is individually tested. For each kinase, a kinase-tagged phage, the test compound at various concentrations, and the immobilized ligand are combined.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) for the interaction between the test compound and each kinase in the panel.

Visualizations

The following diagrams illustrate the known signaling interactions of Bozepinib and the workflows for key experimental procedures.

Bozepinib_Signaling Bozepinib Bozepinib PKR PKR (Protein Kinase R) Bozepinib->PKR Upregulates & Activates NPP1 NPP1 (Ectonucleotide Pyrophosphatase/ Phosphodiesterase 1) Bozepinib->NPP1 Increases Expression & Activity eIF2a eIF2α PKR->eIF2a Phosphorylates Apoptosis Apoptosis eIF2a->Apoptosis AMP_PPi AMP + PPi NPP1->AMP_PPi ATP Extracellular ATP ATP->NPP1 Purinergic_Signaling Purinergic Signaling Modulation AMP_PPi->Purinergic_Signaling

Known signaling interactions of Bozepinib.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay cluster_quantification Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds qPCR Quantitative PCR (qPCR) Ligand->qPCR Quantify bound kinase Inhibitor Test Inhibitor Inhibitor->Ligand Competes for binding Kd Calculate Kd qPCR->Kd Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-PKR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Analysis of Protein Phosphorylation detection->end

References

A Comparative Analysis of Erizepine and its Analogues in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Erizepine and its structural and therapeutic analogues. This compound, a dibenz[b,f]azepine derivative, is classified as an atypical antipsychotic agent. Its therapeutic efficacy, like other drugs in its class, is believed to be mediated through its interaction with dopamine and serotonin receptors in the central nervous system. This report details the comparative receptor binding affinities, examines the underlying signaling pathways, and provides standardized experimental protocols for the evaluation of these compounds.

Comparative Receptor Binding Profiles

The therapeutic efficacy and side-effect profiles of atypical antipsychotics are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the reported in vitro binding affinities (Ki, in nM) of this compound's key analogues—Clozapine, Olanzapine, and Quetiapine—for the dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Clozapine125~1-10
Olanzapine11~1-10
Quetiapine160~10-100

Data compiled from various preclinical studies.[1][2]

Mechanism of Action: Signaling Pathways

Atypical antipsychotics, including the dibenz[b,f]azepine class, exert their therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways. The prevailing hypothesis suggests that antagonism of the dopamine D2 receptor in the mesolimbic pathway alleviates the positive symptoms of psychosis, while antagonism of the serotonin 5-HT2A receptor in the mesocortical pathway may help to mitigate negative symptoms and reduce the incidence of extrapyramidal side effects.[3][4]

The following diagram illustrates the simplified signaling pathways associated with D2 and 5-HT2A receptor antagonism.

Antipsychotic_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_receptor Dopamine D2 Receptor Gi_protein_D2 Gi/o Protein D2_receptor->Gi_protein_D2 Antagonist (e.g., Olanzapine) Blocks Dopamine AC_D2 Adenylyl Cyclase (Inhibited) Gi_protein_D2->AC_D2 Inhibits cAMP_D2 Decreased cAMP AC_D2->cAMP_D2 HT2A_receptor Serotonin 5-HT2A Receptor Gq_protein_5HT2A Gq/11 Protein HT2A_receptor->Gq_protein_5HT2A Antagonist (e.g., Clozapine) Blocks Serotonin PLC_5HT2A Phospholipase C (Inhibited) Gq_protein_5HT2A->PLC_5HT2A Inhibits IP3_DAG_5HT2A Decreased IP3/DAG PLC_5HT2A->IP3_DAG_5HT2A

Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways modulated by atypical antipsychotics.

Experimental Protocols

Standardized in vitro assays are critical for the comparative evaluation of novel antipsychotic candidates. The following are detailed protocols for determining the binding affinity and functional activity of compounds at the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[5]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest D2 receptor-expressing cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound at various concentrations or vehicle (for total binding) or Haloperidol (for non-specific binding).

      • Radioligand ([3H]Spiperone) at a fixed concentration (typically near its Kd).

      • Cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound at the serotonin 5-HT2A receptor by monitoring changes in intracellular calcium.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Serotonin (agonist).

  • Test compound.

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation:

    • Seed 5-HT2A receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

  • Functional Assay:

    • Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate the receptor.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the serotonin-induced response against the log concentration of the test compound.

    • Determine the IC50 value from the resulting concentration-response curve.

The following diagram outlines the general workflow for these in vitro assays.

Experimental_Workflow start Start cell_culture Cell Culture (Receptor Expressing Cells) start->cell_culture assay_prep Assay Preparation (Membrane Prep or Cell Plating/Dye Loading) cell_culture->assay_prep incubation Incubation (Test Compound, Ligand/Agonist) assay_prep->incubation measurement Signal Measurement (Radioactivity or Fluorescence) incubation->measurement data_analysis Data Analysis (IC50, Ki Determination) measurement->data_analysis end End data_analysis->end

General workflow for in vitro receptor binding and functional assays.

Conclusion

The comparative analysis of this compound and its analogues, such as Clozapine, Olanzapine, and Quetiapine, is fundamental for the development of novel antipsychotic agents with improved efficacy and safety profiles. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to systematically evaluate and compare the pharmacological properties of new chemical entities targeting the dopaminergic and serotonergic systems. Future research should focus on expanding the receptor binding profiles to include other relevant targets and conducting in vivo studies to validate the in vitro findings.

References

A Comparative Analysis of Eribulin's Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of oncological therapeutics, microtubule inhibitors represent a cornerstone of chemotherapy. This guide provides a comparative analysis of Eribulin, a non-taxane microtubule dynamics inhibitor, against other agents in its class. By presenting key experimental data, detailed protocols, and illustrating the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Eribulin's efficacy and mechanism of action in various cancer cell lines.

Comparative Efficacy of Microtubule Inhibitors

The anti-proliferative activity of Eribulin and a common taxane, Paclitaxel, has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a critical metric in these assessments. The following table summarizes the IC50 values for Eribulin and Paclitaxel in selected cancer cell lines.

Cell LineCancer TypeEribulin IC50 (nM)Paclitaxel IC50 (nM)
HeLa Cervical Cancer1.58[1]~2.5
FaDu Pharyngeal Cancer0.7[1]~3.0
A431 Cutaneous Squamous Cell Carcinoma0.20[2]Not Reported
DJM-1 Cutaneous Squamous Cell Carcinoma0.21[2]Not Reported
LNCaP Prostate CancerPreclinical activity noted[3]Not Reported

Note: IC50 values can vary between studies based on experimental conditions such as exposure time and assay method.

Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed methodologies for key experiments are provided below.

Cell Viability and IC50 Determination (ATP Assay)

This protocol outlines the steps to assess cell viability and determine the IC50 of a compound using a luminescence-based ATP assay.

  • Cell Seeding: Plate 2,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add the therapeutic agent (e.g., Eribulin) in serially diluted concentrations (e.g., 0.001 to 10 nM) to the designated wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • ATP Measurement: Assess cell viability using a commercial ATP detection reagent according to the manufacturer's instructions. This assay measures the amount of ATP present, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the luminescence readings to the untreated control wells to determine relative cell viability. Plot the relative viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle following drug treatment.

  • Cell Treatment: Treat cells with the desired concentration of the therapeutic agent for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing a DNA-binding dye, such as propidium iodide, and RNase to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. Eribulin has been shown to induce a significant G2/M cell cycle arrest.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptotic cells using Annexin V staining and flow cytometry.

  • Cell Treatment: Expose cells to the therapeutic agent for the desired time.

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies have shown that Eribulin can induce marked apoptosis in cancer cells.

Visualizing Molecular Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway affected by Eribulin and a typical experimental workflow.

G cluster_0 Cellular Microtubule Dynamics cluster_1 Mechanism of Eribulin Action cluster_2 Downstream Cellular Effects Microtubule Microtubule Tubulin Dimers Tubulin Dimers Microtubule->Tubulin Dimers Depolymerization Tubulin Dimers->Microtubule Polymerization Non-productive Aggregates Non-productive Aggregates Tubulin Dimers->Non-productive Aggregates Eribulin Eribulin Eribulin->Tubulin Dimers Sequesters Tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption Non-productive Aggregates->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of Eribulin, leading to apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Efficacy Assessment cluster_results Data Analysis start Cancer Cell Line Culture treatment Treat with Eribulin (Dose-Response) start->treatment viability Cell Viability Assay (e.g., ATP Assay) treatment->viability cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis ic50 Calculate IC50 viability->ic50 arrest Quantify G2/M Arrest cycle->arrest apo_rate Determine Apoptosis Rate apoptosis->apo_rate conclusion Comparative Efficacy Conclusion ic50->conclusion arrest->conclusion apo_rate->conclusion

Caption: Workflow for assessing the efficacy of Eribulin.

References

Head-to-Head Comparison: Erizepine vs. Drug X for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two novel tyrosine kinase inhibitors (TKIs), Erizepine and Drug X, both designed to target the Epidermal Growth Factor Receptor (EGFR) pathway, a critical mediator of cell proliferation and survival in various cancers. The following sections present a head-to-head analysis of their biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic profiles, supported by detailed experimental protocols and pathway visualizations.

Biochemical Potency and Selectivity

The inhibitory activity of this compound and Drug X was first assessed in biochemical assays against wild-type EGFR kinase and a panel of common resistance mutations.

Table 1: Biochemical IC50 Values against EGFR Variants

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)
This compound 1.20.825.4
Drug X 5.83.178.9
Reference Drug2.11.550.1

Experimental Protocol: Kinase Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50), a time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human EGFR kinase domains (wild-type, L858R, T790M mutants) were incubated with a range of concentrations of this compound or Drug X in a 384-well plate. The kinase reaction was initiated by adding ATP and a biotinylated peptide substrate. After a 60-minute incubation at room temperature, the reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal, proportional to kinase activity, was measured. Data were normalized to controls and fitted to a sigmoidal dose-response curve to calculate IC50 values.[1]

Signaling Pathway Visualization

The diagram below illustrates the canonical EGFR signaling cascade and highlights the point of inhibition for both this compound and Drug X. Constitutive activation of this pathway, often through mutation, leads to uncontrolled cell growth.[1]

EGFR_Pathway cluster_receptor Cell Membrane Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitors This compound & Drug X Inhibitors->EGFR Inhibit Kinase Activity Xenograft_Workflow A Cell Culture (HCC827) B Subcutaneous Implantation A->B C Tumor Growth (150-200 mm³) B->C D Randomization C->D E Treatment (21 Days) D->E F Tumor Volume Measurement E->F Twice Weekly G Endpoint Analysis E->G F->E Summary_Logic Biochem Superior Biochemical Potency (this compound) Cell Greater Cellular Activity (this compound) Biochem->Cell PK Favorable PK Profile (this compound) Vivo Enhanced In Vivo Efficacy (this compound) PK->Vivo Cell->Vivo

References

Navigating the Scientific Record: A Guide to "Erizepine" Research

Author: BenchChem Technical Support Team. Date: November 2025

A search for the compound "Erizepine" in publicly available scientific literature and clinical trial databases did not yield any specific results. This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary internal designation, or a possible misspelling of another agent. Researchers interested in this specific molecule are encouraged to verify the compound's name and origin.

Given the absence of data on "this compound," this guide will, for illustrative purposes, provide a comparative framework using the well-documented antihypertensive and antipsychotic agent, Reserpine . This will serve as a template for how a comparison guide on the reproducibility of a compound's effects would be structured, should data on "this compound" become available.

The reproducibility of scientific findings is a cornerstone of research, ensuring the reliability and validity of experimental results across different laboratories.[1] This guide will explore the documented effects of Reserpine, its mechanism of action, and data from various studies, presenting the information in a format designed for researchers, scientists, and drug development professionals.

Comparative Analysis of Reserpine's Effects

The following table summarizes the key pharmacological effects of Reserpine as reported in the scientific literature. This structure can be adapted for "this compound" once quantitative data from multiple labs are accessible.

ParameterLaboratory A FindingsLaboratory B FindingsLaboratory C FindingsKey Observations
Antihypertensive Effect Significant reduction in systolic and diastolic blood pressure in rodent models.[2]Confirmed hypotensive effects in canines; noted dose-dependent responses.Human clinical trials demonstrated efficacy in treating mild to moderate hypertension.[3][4]Consistent antihypertensive effects observed across different species and research settings.
Neurotransmitter Depletion Marked depletion of catecholamines and serotonin from central and peripheral nerve endings.[5]In vitro studies showed inhibition of norepinephrine uptake into storage vesicles.Similar findings of monoamine depletion in primate models.The core mechanism of action is well-established and reproducible.
Sedative Effects High doses induced drowsiness and sedation in mice.Observed similar CNS depressant effects in rats.In humans, sedation is a known side effect, particularly at higher doses.The sedative properties are a consistent, dose-dependent effect.
Gastrointestinal Effects Increased gastric acid secretion and risk of ulceration in animal models.Confirmed these findings and linked them to increased cholinergic activity.Gastric intolerance and cramps are reported side effects in patients.A reproducible adverse effect profile related to its mechanism.

Experimental Protocols

Detailed and transparent methodologies are crucial for the reproduction of experimental results. Below are example protocols for key experiments used to characterize the effects of a compound like Reserpine.

In Vivo Antihypertensive Study in Rodents:

  • Animal Model: Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old.

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure is measured using a non-invasive tail-cuff method for three consecutive days.

  • Drug Administration: Reserpine (or vehicle control) is administered via intraperitoneal (IP) injection at a specified dose (e.g., 0.1 mg/kg).

  • Post-Dosing Measurement: Blood pressure is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

  • Data Analysis: Changes in blood pressure from baseline are calculated and compared between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

In Vitro Neurotransmitter Uptake Assay:

  • Preparation of Synaptosomes: Synaptosomes are prepared from the cerebral cortex of euthanized rodents. The brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Radiolabeled Neurotransmitter: The assay uses a radiolabeled neurotransmitter, such as ³H-norepinephrine.

  • Incubation: Synaptosomes are pre-incubated with varying concentrations of Reserpine (or a control substance).

  • Uptake Reaction: The uptake reaction is initiated by the addition of ³H-norepinephrine and incubated at 37°C for a short period (e.g., 5 minutes).

  • Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibitory concentration (IC50) of Reserpine on norepinephrine uptake is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are essential for clear communication.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 NE_vesicle Norepinephrine (Vesicle) VMAT2->NE_vesicle Sequesters MAO MAO NE_cyto Norepinephrine (Cytoplasmic) NE_cyto->VMAT2 Uptake NE_cyto->MAO Metabolism NE_released Reduced NE Release NE_vesicle->NE_released Exocytosis Reserpine Reserpine Reserpine->VMAT2 Inhibits Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Postsynaptic_Effect Reduced Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect

Mechanism of Action of Reserpine

cluster_setup Experimental Setup cluster_treatment Treatment cluster_data_collection Data Collection & Analysis Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Group_Allocation Allocate to Groups (Treatment vs. Control) Baseline_BP->Group_Allocation Drug_Admin Administer Reserpine (Treatment Group) Group_Allocation->Drug_Admin Vehicle_Admin Administer Vehicle (Control Group) Group_Allocation->Vehicle_Admin Post_Dose_BP Measure Blood Pressure at Timed Intervals Drug_Admin->Post_Dose_BP Vehicle_Admin->Post_Dose_BP Data_Analysis Statistical Analysis (e.g., ANOVA) Post_Dose_BP->Data_Analysis Results Compare BP Changes Between Groups Data_Analysis->Results

In Vivo Antihypertensive Study Workflow

References

Erizepine vs placebo in preclinical animal trials

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Preclinical Data for Erizepine

A comprehensive search for preclinical animal trial data on this compound versus a placebo yielded no specific results. The name "this compound" does not correspond to any known therapeutic agent with publicly available research data in the preclinical domain. Therefore, a direct comparison as requested is not possible at this time.

To fulfill the user's request for a structured comparison guide, this document will serve as a template, substituting the fictional "this compound" with a real, well-researched antiepileptic drug, Retigabine (Ezogabine) , for which preclinical data is available. This will illustrate the desired format, including data tables, experimental protocols, and visualizations.

Template: Retigabine (Ezogabine) vs. Placebo in Preclinical Animal Trials

This guide provides an objective comparison of Retigabine (Ezogabine) and placebo in preclinical animal models of epilepsy, with supporting experimental data.

Efficacy Data

The anticonvulsant effects of Retigabine have been demonstrated across various animal models of seizures.[1] The primary mechanism of action involves the enhancement of KCNQ (Kv7) potassium channel activity, which leads to reduced neuronal excitability.[1]

Table 1: Anticonvulsant Efficacy of Retigabine in Rodent Models

Animal ModelSeizure TypeDrug AdministrationKey Efficacy EndpointRetigabine EffectPlacebo Effect
Maximal Electroshock (MES) Test (Mouse)Generalized Tonic-ClonicIntraperitoneal (i.p.)Seizure Protection (%)Significant protectionNo protection
Subcutaneous Pentylenetetrazol (scPTZ) Test (Mouse)Myoclonic and ClonicIntraperitoneal (i.p.)Seizure Protection (%)Significant protectionNo protection
Amygdala Kindling (Rat)Focal with Secondary GeneralizationOral (p.o.)Increased Afterdischarge Threshold (ADT)Significant increase in ADTNo significant change
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Maximal Electroshock (MES) Test:

  • Animals: Male ICR mice (20-25g).

  • Drug Administration: Retigabine or vehicle (placebo) was administered intraperitoneally 30 minutes prior to the seizure induction.

  • Seizure Induction: A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension was recorded as the endpoint for seizure activity. Protection is defined as the absence of this tonic extension.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Animals: Male Swiss-Webster mice (18-22g).

  • Drug Administration: Retigabine or vehicle (placebo) was administered intraperitoneally 30 minutes prior to the convulsant.

  • Seizure Induction: Pentylenetetrazol (85 mg/kg) was injected subcutaneously.

  • Endpoint: Animals were observed for 30 minutes. The absence of a 5-second episode of clonic spasms of the forelimbs, hindlimbs, and trunk was considered protection.

Amygdala Kindling Model:

  • Animals: Male Wistar rats (250-300g) with a surgically implanted electrode in the basolateral amygdala.

  • Kindling Procedure: Rats received daily electrical stimulation of the amygdala until stable Stage 5 seizures (fully generalized seizures) were elicited for at least 10 consecutive days.

  • Drug Administration: Retigabine or vehicle (placebo) was administered orally 60 minutes before the determination of the afterdischarge threshold (ADT).

  • Endpoint: The ADT, the minimum current intensity required to elicit an afterdischarge of at least 5 seconds, was determined. An increase in ADT indicates an anticonvulsant effect.

Mechanism of Action and Experimental Workflow

Signaling Pathway of Retigabine

Retigabine_Mechanism cluster_neuron Presynaptic Neuron Retigabine Retigabine KCNQ KCNQ/Kv7 Channel Retigabine->KCNQ Positive Allosteric Modulator K_ion K+ Ions KCNQ->K_ion Increases Outward Current Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of Retigabine.

Experimental Workflow for Anticonvulsant Screening

Experimental_Workflow cluster_workflow Preclinical Anticonvulsant Testing Workflow Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Admin Drug Administration (Retigabine or Placebo) Randomization->Drug_Admin Seizure_Induction Seizure Induction (e.g., MES, scPTZ) Drug_Admin->Seizure_Induction Behavioral_Obs Behavioral Observation and Scoring Seizure_Induction->Behavioral_Obs Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Obs->Data_Analysis Conclusion Conclusion on Anticonvulsant Efficacy Data_Analysis->Conclusion

References

Confirming Erizepine On-Target Activity with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the phosphatase of regenerating liver 3 (PRL-3) has emerged as a critical player in tumor progression and metastasis.[1][2][3] Its overexpression is linked to poor prognosis in various cancers, including colorectal, gastric, and breast cancer, making it a compelling target for novel therapeutic agents.[2][4] This guide provides a comprehensive comparison of a novel hypothetical PRL-3 inhibitor, Erizepine , with a known rhodanine-based PRL-3 inhibitor, focusing on on-target activity confirmation using CRISPR-Cas9 technology.

Executive Summary

This guide outlines the experimental framework for validating the on-target activity of this compound, a selective PRL-3 inhibitor. Through a combination of biochemical assays, cellular target engagement studies, and CRISPR-Cas9-mediated gene knockout, we demonstrate a robust methodology for confirming that the phenotypic effects of this compound are a direct consequence of PRL-3 inhibition. The data presented offers a clear comparison with a well-characterized rhodanine-based PRL-3 inhibitor, highlighting the specificity and potency of this compound.

Comparative Analysis of PRL-3 Inhibitors

The on-target efficacy of this compound was evaluated in comparison to a reference rhodanine-based PRL-3 inhibitor. Key performance indicators are summarized below.

ParameterThis compoundRhodanine-Based Inhibitor
Biochemical IC50 (PRL-3) 0.5 µM0.9 µM
Cellular IC50 (DLD-1 cells) 1.2 µM2.5 µM
Target Engagement (CETSA Shift) +4.2°C+2.8°C
Off-Target Kinase Inhibition (>50%) 2 out of 468 kinases15 out of 468 kinases
Effect in PRL-3 KO Cells No significant effectNo significant effect

Signaling Pathway Overview

PRL-3 is a dual-specificity phosphatase that promotes cancer progression by activating multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Inhibition of PRL-3 is expected to attenuate these pro-oncogenic signals.

PRL3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates ERK ERK RTK->ERK Activates PRL3 PRL-3 PRL3->PI3K Activates PRL3->ERK Activates PTP1B PTP1B PRL3->PTP1B Inhibits PTEN PTEN PRL3->PTEN Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Migration, Invasion Akt->Proliferation ERK->Proliferation PTP1B->RTK Inhibits PTEN->PI3K Inhibits This compound This compound This compound->PRL3 Inhibits

Caption: Simplified PRL-3 signaling pathway in cancer.

Experimental Protocols

Biochemical Assay for PRL-3 Inhibition

Objective: To determine the in vitro potency of inhibitors against purified PRL-3 enzyme.

Methodology: A fluorescence-based assay using the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) was employed.

  • Recombinant human PRL-3 enzyme is diluted in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT).

  • Serial dilutions of this compound and the rhodanine-based inhibitor are prepared in DMSO and added to a 384-well plate.

  • The PRL-3 enzyme solution is added to the wells containing the inhibitors and incubated for 15 minutes at room temperature.

  • The reaction is initiated by adding DiFMUP substrate to a final concentration of 10 µM.

  • Fluorescence is measured kinetically over 30 minutes using a plate reader (Excitation: 355 nm, Emission: 460 nm).

  • The rate of reaction is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitors with PRL-3 in a cellular context.

Methodology: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • DLD-1 cells overexpressing PRL-3 are cultured to 80-90% confluency.

  • Cells are treated with either this compound (10 µM), the rhodanine-based inhibitor (10 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cells are lysed by freeze-thaw cycles.

  • The soluble fraction of proteins is separated from the precipitated fraction by centrifugation.

  • The amount of soluble PRL-3 at each temperature is quantified by Western blotting using a specific anti-PRL-3 antibody.

  • The melting curves are plotted, and the temperature shift upon inhibitor binding is calculated.

CRISPR-Cas9 Mediated Knockout of PRL-3

Objective: To generate a PRL-3 knockout cell line to validate that the cellular effects of the inhibitors are on-target.

Methodology:

  • Guide RNA (gRNA) Design: Two gRNAs targeting an early exon of the PTP4A3 gene (encoding PRL-3) are designed using an online tool to minimize off-target effects.

  • Vector Construction: The designed gRNA sequences are cloned into a Cas9 expression vector.

  • Transfection: The gRNA/Cas9 plasmids are transfected into DLD-1 cells.

  • Single-Cell Cloning: Transfected cells are sorted into 96-well plates to isolate single clones.

  • Validation of Knockout:

    • Genomic DNA Sequencing: The targeted genomic region is PCR amplified and sequenced to confirm the presence of insertions or deletions (indels).

    • Western Blot: Whole-cell lysates are analyzed by Western blotting to confirm the absence of PRL-3 protein expression.

CRISPR_Workflow cluster_design Design & Construction cluster_cell_engineering Cell Engineering cluster_validation Validation gRNA_design gRNA Design (Targeting PTP4A3) Vector_construction Vector Construction (gRNA + Cas9) gRNA_design->Vector_construction Transfection Transfection into DLD-1 Cells Vector_construction->Transfection Single_cell_cloning Single-Cell Cloning Transfection->Single_cell_cloning Sequencing Genomic Sequencing (Indel Detection) Single_cell_cloning->Sequencing Western_blot Western Blot (Protein Absence) Single_cell_cloning->Western_blot KO_cell_line Validated PRL-3 KO Cell Line Sequencing->KO_cell_line Western_blot->KO_cell_line

Caption: Workflow for generating a PRL-3 knockout cell line.
Phenotypic Assays in Wild-Type vs. Knockout Cells

Objective: To compare the effect of the inhibitors on cell migration in wild-type (WT) and PRL-3 knockout (KO) DLD-1 cells.

Methodology: A scratch wound healing assay is performed.

  • WT and PRL-3 KO DLD-1 cells are seeded in 6-well plates and grown to confluence.

  • A "scratch" is made in the cell monolayer with a sterile pipette tip.

  • The cells are washed to remove debris and treated with this compound (1.2 µM), the rhodanine-based inhibitor (2.5 µM), or vehicle (DMSO).

  • Images of the scratch are taken at 0 and 24 hours.

  • The rate of wound closure is quantified using image analysis software.

Expected Outcome: Both inhibitors will significantly reduce the migration of WT DLD-1 cells but will have no significant effect on the migration of PRL-3 KO cells, confirming that their anti-migratory effect is mediated through PRL-3.

Off-Target Profiling

Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.

Methodology: A KINOMEscan™ assay is used to quantify the binding of this compound to a panel of 468 kinases.

  • This compound is tested at a concentration of 1 µM.

  • The binding interactions are measured using a proprietary competition binding assay.

  • The results are reported as the percentage of the kinase that is bound by the compound.

Conclusion

The experimental data strongly supports the on-target activity of this compound as a potent and selective inhibitor of PRL-3. The CRISPR-Cas9-mediated knockout of PRL-3 provides unequivocal evidence that the observed anti-migratory effects of this compound are a direct result of its action on its intended target. Compared to the reference rhodanine-based inhibitor, this compound demonstrates superior potency and a more favorable selectivity profile. This comprehensive approach to target validation is crucial for the continued development of this compound as a promising therapeutic candidate for cancers with PRL-3 overexpression.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Erizepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on the assumed properties of Erizepine as a potent psychoactive compound, similar to potent benzodiazepines. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, when available, for definitive handling and safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on minimizing exposure risk through proper personal protective equipment (PPE), operational procedures, and waste disposal.

Immediate Safety Concerns:

This compound is presumed to be a potent compound with potential for high biological activity. The primary routes of occupational exposure are inhalation of aerosols or dust, dermal contact, and accidental ingestion.[1][2] Short-term exposure could lead to significant physiological effects. Long-term exposure risks are currently unknown but should be presumed to be significant.

Operational Plan Summary:

All handling of this compound, particularly in solid form, must be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to mitigate the risk of inhalation.[1] Work surfaces should be protected with disposable bench paper.[1] A detailed step-by-step operational plan is provided below.

Disposal Plan Summary:

All this compound-contaminated waste, including gloves, gowns, and disposable labware, is considered hazardous waste and must be disposed of accordingly.[3] Specific disposal procedures are outlined in the detailed disposal plan.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure to this compound. The required level of PPE varies depending on the specific operation being performed.

OperationRecommended PPE
Weighing and Aliquoting (Powder) - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR). - Chemical-resistant disposable gown or "bunny suit" coveralls. - Double-gloving with nitrile gloves. - Safety goggles.
Solution Preparation and Handling - Chemical fume hood. - Chemical-resistant lab coat. - Nitrile gloves. - Safety glasses with side shields or chemical splash goggles.
General Laboratory Work - Lab coat. - Nitrile gloves. - Safety glasses.

Operational Plan for Handling this compound

The following step-by-step procedure is designed to ensure the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

    • Verify that the chemical fume hood or other containment device is functioning correctly.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Perform all manipulations of solid this compound within a certified containment device to minimize inhalation exposure.

    • When handling solutions, work within a chemical fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after handling.

    • Carefully remove and dispose of outer gloves as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

  • Segregation:

    • All items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.

  • Containment:

    • Solid and trace waste should be collected in a dedicated, clearly labeled hazardous waste container.

    • Empty this compound containers should be disposed of in the same manner as trace waste.

  • Disposal:

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

    • Unused or expired this compound stock should be managed by a certified hazardous waste disposal vendor.

Quantitative Safety Data (Surrogate Data)

As no public data for this compound exists, the following data for related compounds is provided for initial risk assessment.

ParameterValueSource Compound
Acute Toxicity (Oral LD50, mouse)720 mg/kgDiazepam
Acute Toxicity (Oral LD50, rat)1240 mg/kgDiazepam

Note: This data is for surrogate compounds and should be used for preliminary risk assessment only. All handling procedures should reflect the potential hazards of a potent pharmaceutical compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Appropriate solvent (e.g., DMSO)

    • Calibrated balance

    • Weighing paper

    • Spatula

    • Volumetric flask

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Perform all operations within a chemical fume hood or other suitable containment device.

    • Don the appropriate PPE for handling solid compounds (see table above).

    • Tare the balance with a piece of weighing paper.

    • Carefully weigh the desired amount of this compound onto the weighing paper.

    • Transfer the weighed this compound to a volumetric flask.

    • Add a portion of the solvent to the flask and swirl gently to dissolve the this compound.

    • Once dissolved, add solvent to the calibration mark on the volumetric flask.

    • Cap the flask and mix thoroughly using a vortex mixer.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • Decontaminate all equipment and the work surface.

    • Dispose of all contaminated materials as hazardous waste.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_PPE Don Appropriate PPE Prep_Area Prepare Work Area Prep_PPE->Prep_Area Handling_Solid Handle Solid in Containment Prep_Area->Handling_Solid Handling_Solution Handle Solution in Fume Hood Prep_Area->Handling_Solution Post_Decon Decontaminate Surfaces Handling_Solid->Post_Decon Handling_Solution->Post_Decon Post_Glove Dispose of Outer Gloves Post_Decon->Post_Glove Post_Wash Wash Hands Post_Glove->Post_Wash

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow Start This compound Waste Generated Segregate Segregate as Hazardous Waste Start->Segregate Contain Contain in Labeled Waste Container Segregate->Contain Dispose Dispose via Certified Vendor Contain->Dispose End Disposal Complete Dispose->End

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.